Ceronapril
Description
structure given in first source; RN given for (S)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLTXNCFVRALQ-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891418 | |
| Record name | Ceronapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111223-26-8, 120122-26-1 | |
| Record name | Ceronapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceronapril [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceronapril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceronapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERONAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ceronapril (SQ 29,852): A Technical Guide on its Mechanism of Action in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceronapril (also known as SQ 29,852) is a potent, orally active phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor. Investigated for its potential as an antihypertensive agent, this compound demonstrated significant efficacy in preclinical models by targeting the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data. It includes a summary of its quantitative effects, descriptions of relevant experimental protocols, and visualizations of its signaling pathway and experimental workflows. Although this compound was ultimately not brought to market, the study of its unique phosphonate structure and its interactions with ACE provides valuable insights for cardiovascular research and drug development.
Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme
This compound exerts its cardiovascular effects primarily through the competitive inhibition of angiotensin-converting enzyme (ACE), a key metalloprotease in the renin-angiotensin-aldosterone system (RAAS).[1][2] As a phosphonate-containing compound, this compound utilizes a phosphinyl group to bind with high affinity to the zinc ion within the active site of ACE.[2] This potent binding prevents ACE from catalyzing its two primary reactions:
-
Conversion of Angiotensin I to Angiotensin II: By blocking the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II, this compound effectively reduces the circulating levels of angiotensin II.[3] This leads to a decrease in angiotensin II-mediated effects, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.
-
Inhibition of Bradykinin Degradation: this compound also prevents the degradation of bradykinin, a potent vasodilator, into inactive fragments. The resulting increase in bradykinin levels contributes to vasodilation and a reduction in peripheral vascular resistance.
The dual effects of reducing angiotensin II and increasing bradykinin levels result in a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.
Signaling Pathway of this compound's Action
The following diagram illustrates the central role of ACE in the renin-angiotensin-aldosterone system and the inhibitory action of this compound.
Quantitative Data from Preclinical Research
This compound was evaluated in several preclinical models to determine its potency and efficacy. The following tables summarize the key quantitative findings from these studies.
In Vitro ACE Inhibition
| Parameter | Value | Species/Source | Reference |
| IC50 | 1.5 x 10-8 M | Human Renal ACE | [4] |
| Relative Potency | ~1/10th of Captopril | Human Renal ACE | [4] |
| Relative Potency | ~1/28th of Enalaprilat | Human Renal ACE | [4] |
| Relative Potency | ~14 times more potent than Enalapril | Human Renal ACE | [4] |
In Vivo Efficacy in Animal Models
| Model | Dose | Effect | Duration | Reference |
| Spontaneously Hypertensive Rats (SHR) | 23 and 68 µmol/kg (oral) | Significant blood pressure lowering | 24 hours | [5] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg (oral, daily for 21 days) | Significant chronic anti-hypertensive effect | Persistent tendency after discontinuation | [6] |
| Two-Kidney, One-Clip Hypertensive Rats | 2.3, 6.8, 23, and 68 µmol/kg (oral) | Significant and dose-related fall in arterial pressure | 24 hours | [5] |
| Two-Kidney, One-Clip Hypertensive Rats | 10 mg/kg (oral, daily for 21 days) | Significant chronic anti-hypertensive effect | Persistent tendency after discontinuation | [6] |
| Conscious Dogs | ED50 = 300 nmol/kg (i.v.) | Inhibition of Angiotensin I pressor response | - | [5] |
| Conscious Dogs | ED50 = 18 µmol/kg (oral) | Inhibition of Angiotensin I pressor response | - | [5] |
| Monkeys | ED50 = 60 nmol/kg (i.v.) | Inhibition of Angiotensin I pressor response | - | [5] |
| Monkeys | ED50 = 18 µmol/kg (oral) | Inhibition of Angiotensin I pressor response | - | [5] |
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not publicly available. However, based on the methodologies described in the publications and standard pharmacological practices of the time, the following sections outline the likely protocols used.
In Vitro ACE Inhibition Assay
The inhibitory potency of this compound on ACE was likely determined using a spectrophotometric or fluorometric assay. A common method involves the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), by ACE to release hippuric acid.
Workflow:
-
Enzyme Preparation: A source of ACE, such as purified rabbit lung or human renal ACE, is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.3).
-
Inhibitor Incubation: Various concentrations of this compound are pre-incubated with the ACE solution for a defined period at 37°C.
-
Substrate Addition: The synthetic substrate (e.g., HHL) is added to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of an acid (e.g., HCl).
-
Quantification of Product: The product (e.g., hippuric acid) is extracted with an organic solvent (e.g., ethyl acetate), and its absorbance is measured using a UV spectrophotometer.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Activity in Rat Models
The antihypertensive effects of this compound were assessed in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the two-kidney, one-clip (2K1C) renal hypertensive rat.
Workflow:
-
Animal Model: Age and weight-matched hypertensive rats are selected for the study.
-
Baseline Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, restrained rats using the tail-cuff method.
-
Drug Administration: this compound is administered orally (p.o.) via gavage at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Pharmacokinetic Analysis
Although detailed data is scarce, a pharmacokinetic study in healthy male volunteers was conducted. The methodology would have involved the following steps, likely using a radioimmunoassay (RIA) to measure plasma concentrations due to the high sensitivity required.
Workflow:
-
Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis (RIA): The concentration of this compound in the plasma samples is quantified using a specific radioimmunoassay. This competitive binding assay involves a radiolabeled version of this compound and a specific antibody.
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion and Future Perspectives
This compound is a potent phosphonate-containing ACE inhibitor that demonstrated significant and long-lasting antihypertensive effects in preclinical cardiovascular research. Its mechanism of action is well-established within the class of ACE inhibitors, involving the dual modulation of the renin-angiotensin and kinin-kallikrein systems. While this compound did not proceed to clinical use, the data from its investigation contribute to the broader understanding of the structure-activity relationships of ACE inhibitors. The unique phosphonate group's interaction with the ACE active site remains an area of interest for the design of novel enzyme inhibitors in cardiovascular and other therapeutic areas. Further research into tissue-specific ACE inhibition and the long-term effects of phosphonate-containing compounds could yield new therapeutic strategies.
References
- 1. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. pubs.acs.org [pubs.acs.org]
The Genesis and Synthesis of Ceronapril: A Phosphonate Angiotensin-Converting Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. As a member of the phosphonate class of ACE inhibitors, its discovery and development represent a significant advancement in the design of cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of this compound, tailored for professionals in the field of drug development and medicinal chemistry.
Discovery and Development
The development of this compound is rooted in the broader history of ACE inhibitor discovery, which began with the identification of peptides from the venom of the Brazilian pit viper, Bothrops jararaca. These peptides demonstrated the therapeutic potential of ACE inhibition for the treatment of hypertension. The first generation of synthetic, orally active ACE inhibitors, such as captopril, validated this approach.
Subsequent research focused on developing inhibitors with improved potency, duration of action, and side-effect profiles. This led to the exploration of different zinc-binding moieties to interact with the active site of the ACE enzyme. This compound emerged from a research program at E.R. Squibb & Sons, Inc., focused on phosphorus-containing amino acid derivatives as potent ACE inhibitors. The inventors, D.S. Karanewsky and E.W. Petrillo, Jr., designed this compound to mimic the transition state of angiotensin I hydrolysis by ACE, incorporating a phosphonate group to chelate the active site zinc ion.
Mechanism of Action
This compound acts as a competitive inhibitor of angiotensin-converting enzyme. ACE is a zinc-dependent metalloproteinase that cleaves the dipeptide His-Leu from angiotensin I to form the potent vasoconstrictor angiotensin II. By binding to the active site of ACE with high affinity, this compound prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.
The phosphonate moiety of this compound is crucial for its inhibitory activity, forming a strong coordinating bond with the zinc ion in the ACE active site. The rest of the molecule is designed to interact with the enzyme's substrate-binding pockets, contributing to its high potency and specificity.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Administration | Reference |
| IC50 | 36 nM | - | In Vitro | [1] |
| ED50 (IV) | 0.063 µmol/kg | Rat | Intravenous | [1] |
| ED50 (PO) | 0.53 µmol/kg | Rat | Oral | [1] |
| ED50 (IV) | 300 nmol/kg | Dog | Intravenous | [2] |
| ED50 (PO) | 18 µmol/kg | Dog | Oral | [2] |
| ED50 (IV) | 60 nmol/kg | Monkey | Intravenous | [2] |
| ED50 (PO) | 18 µmol/kg | Monkey | Oral | [2] |
Table 2: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR) Tissues
| Compound | Relative Potency (SQ 29,852 = 1.0) |
| SQ 29,852 (this compound) | 1.0 |
| Captopril | 3.5 |
| Enalapril | 12 |
| Fosinopril | 13 |
| Zofenopril | 20 |
| Lisinopril | 24 |
| Ramipril | 51 |
Synthesis Pathways
Two primary synthetic routes for this compound have been described. Both pathways utilize L-lysine and L-proline derivatives as key building blocks.
Synthesis Pathway 1
This pathway involves the initial preparation of a protected 6-amino-2(S)-hydroxyhexanoic acid from L-lysine. This intermediate is then coupled with L-proline benzyl ester. The resulting dipeptide is subsequently reacted with a 4-phenylbutylphosphonous acid derivative, followed by oxidation and deprotection to yield this compound.
Synthesis Pathway 2
An alternative approach involves the direct condensation of the acylated proline ester with a pre-formed dibenzyl 4-phenylbutylphosphonate. This is followed by deprotection to afford the final product.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on published patent literature.
Preparation of 6-Amino-2(S)-hydroxyhexanoic acid
To a solution of L-lysine hydrochloride (18.27 g, 0.1 mol) in 100 mL of water at 0°C is added a solution of sodium nitrite (13.8 g, 0.2 mol) in 50 mL of water, followed by the dropwise addition of 2 M sulfuric acid (100 mL). The reaction mixture is stirred at room temperature for 16 hours. The solution is then passed through a column of Dowex 50 (H+ form) resin. The column is washed with water and the product is eluted with 2 M ammonium hydroxide. The eluate is concentrated under reduced pressure to give 6-amino-2(S)-hydroxyhexanoic acid.
Preparation of N-Benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid
To a solution of 6-amino-2(S)-hydroxyhexanoic acid (14.7 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide at 0°C is added benzyl chloroformate (17.07 g, 0.1 mol) dropwise. The mixture is stirred at room temperature for 4 hours. The aqueous solution is washed with ether, acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic extracts are dried over magnesium sulfate and concentrated to yield the N-benzyloxycarbonyl derivative.
Condensation with L-Proline benzyl ester
A solution of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (2.81 g, 10 mmol), L-proline benzyl ester hydrochloride (2.42 g, 10 mmol), 1-hydroxybenzotriazole (1.35 g, 10 mmol), and triethylamine (1.01 g, 10 mmol) in 50 mL of dichloromethane is cooled to 0°C. Dicyclohexylcarbodiimide (2.06 g, 10 mmol) is added and the mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off and the filtrate is washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to give the acylated proline ester.
Final Synthesis of this compound (via Pathway 1)
To a solution of the acylated proline ester (5.0 g, 10 mmol) and 4-phenylbutylphosphonous acid (2.0 g, 10 mmol) in 50 mL of dichloromethane is added dicyclohexylcarbodiimide (2.06 g, 10 mmol) and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred for 8 hours. The reaction mixture is then cooled to 0°C and a solution of sodium periodate (2.14 g, 10 mmol) in 20 mL of water is added. The mixture is stirred for 4 hours. The organic layer is separated, washed with water and brine, dried, and concentrated. The resulting protected phosphonic ester is dissolved in methanol and hydrogenated over 10% palladium on carbon at 50 psi for 6 hours. The catalyst is filtered off and the solvent is evaporated to yield this compound.
Conclusion
This compound stands as a testament to the power of rational drug design in the development of highly effective cardiovascular therapies. Its unique phosphonate structure provides potent and sustained inhibition of the angiotensin-converting enzyme. The synthetic pathways detailed herein offer efficient and scalable methods for its preparation. This guide provides a foundational resource for researchers and scientists working on the development of novel ACE inhibitors and other cardiovascular drugs.
References
Pharmacological Profile of Ceronapril: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacological profile of Ceronapril (also known as SQ 29,852), a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE). It consolidates key data on its mechanism of action, potency, in vivo efficacy, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a nonsulfhydryl, phosphorus-containing compound that demonstrates high-potency inhibition of the Angiotensin-Converting Enzyme. Its primary mechanism of action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure. Preclinical studies in various animal models have established its oral activity and a prolonged duration of action compared to earlier ACE inhibitors like captopril. This guide details its inhibitory constants, in vivo efficacy in hypertensive rat models, and the experimental frameworks used to determine these properties.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by competitively inhibiting ACE, a critical zinc-containing metalloproteinase in the RAAS cascade. ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking this conversion, this compound effectively reduces levels of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.
Figure 1: this compound inhibits ACE, blocking Angiotensin II production.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data defining the pharmacological profile of this compound.
In Vitro ACE Inhibitory Potency
This compound demonstrates potent inhibition of ACE in vitro, with inhibitory concentration (IC50) values in the low nanomolar range.
| Compound | Parameter | Value | Source Tissue/Enzyme |
| This compound (SQ 29,852) | IC50 | ~34 nM | Rat Brain Slices (Autoradiography) |
| This compound (SQ 29,852) | IC50 | ~34 nM | Rat Cerebrospinal Fluid (Fluorimetric Assay) |
Data sourced from Neuropharmacology, 1992.[1]
In Vivo Efficacy: Inhibition of Angiotensin I Pressor Response
The in vivo efficacy of this compound was determined by its ability to inhibit the pressor response to an exogenous Angiotensin I challenge in conscious animals. The ED50 represents the dose required to achieve 50% inhibition of this response.
| Species | Route of Administration | ED50 (nmol/kg) |
| Rat | Intravenous (i.v.) | 63 |
| Rat | Oral (p.o.) | 530 |
| Dog | Intravenous (i.v.) | 300 |
| Monkey | Intravenous (i.v.) | 60 |
Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2] this compound's oral activity in rats was found to be equal in potency to captopril, but its duration of action was significantly longer.[2]
In Vivo Pharmacodynamics: Antihypertensive Effects
Studies in established genetic and surgical models of hypertension demonstrate this compound's dose-dependent, long-lasting antihypertensive effects.
| Animal Model | Route | Dose (µmol/kg) | Observed Effect |
| Spontaneously Hypertensive Rat (SHR) | Oral | 23 | Significant blood pressure reduction lasting 24 hours. |
| Spontaneously Hypertensive Rat (SHR) | Oral | 68 | Significant blood pressure reduction lasting 24 hours. |
| Two-Kidney, One-Clip Hypertensive Rat | Oral | 2.3 - 68 | Significant, dose-related reduction in arterial pressure lasting 24 hours. |
Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2]
Experimental Protocols and Methodologies
The characterization of this compound involves a sequence of in vitro and in vivo experiments to establish its potency and therapeutic effect.
Figure 2: Preclinical evaluation workflow for an ACE inhibitor like this compound.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.
-
Enzyme and Substrate Preparation:
-
An ACE solution is prepared from a source such as rabbit lung acetone powder, diluted in a suitable buffer (e.g., phosphate buffer, pH 8.3).
-
A solution of the ACE-specific substrate, Hippuryl-Histidyl-Leucine (HHL), is prepared in the same buffer.
-
-
Assay Procedure:
-
Aliquots of the test compound (this compound) at various concentrations are pre-incubated with the ACE solution at 37°C for a short period (e.g., 5-10 minutes).
-
The enzymatic reaction is initiated by adding the HHL substrate solution to the mixture.
-
The reaction is allowed to proceed at 37°C for a defined time (e.g., 30-60 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and Histidyl-Leucine.
-
-
Reaction Termination and Detection:
-
The reaction is stopped by adding a strong acid, such as 1 M HCl.
-
The produced Hippuric Acid is extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
The mixture is centrifuged to separate the layers, and the organic (ethyl acetate) layer containing the HA is carefully collected.
-
The solvent is evaporated, and the remaining HA is redissolved in a known volume of water or buffer.
-
The absorbance of the Hippuric Acid is measured using a UV-Vis spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of IC50:
-
The percentage of ACE inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for assessing the blood pressure-lowering effects of this compound in a relevant animal model of human essential hypertension.
-
Animal Model and Acclimation:
-
Male Spontaneously Hypertensive Rats (SHR) are used as the experimental model. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Animals are housed under controlled conditions (12:12-h light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Rats are acclimated to the blood pressure measurement procedure for several days before the study to minimize stress-induced fluctuations.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
The drug is administered orally (p.o.) via gavage at predetermined doses. A control group receives the vehicle only.
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Blood pressure is measured non-invasively using the tail-cuff method.
-
The rat is placed in a restrainer, and a small occlusion cuff and a sensor (e.g., a photoelectric sensor) are placed on its tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.
-
The cuff is then slowly deflated. The pressure at which blood flow returns, detected by the sensor as the first pulse, is recorded as the Systolic Blood Pressure (SBP).
-
Measurements are taken at baseline (before drug administration) and at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
-
Data Analysis:
-
The change in SBP from baseline is calculated for each animal at each time point.
-
The results from the this compound-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA) to determine the significance of the blood pressure-lowering effect.
-
A dose-response curve can be generated by plotting the maximum change in SBP against the administered dose.
-
Conclusion
This compound (SQ 29,852) is a highly potent, orally active ACE inhibitor with a well-defined mechanism of action. Its low nanomolar in vitro potency translates to significant and sustained in vivo antihypertensive effects in preclinical models of hypertension. The data indicate a prolonged duration of action, a desirable characteristic for a therapeutic agent in this class. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel ACE inhibitors.
References
- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceronapril: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceronapril (SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor. Developed as a potential antihypertensive agent, its unique chemical structure and properties have been the subject of significant preclinical investigation. This document provides an in-depth technical overview of this compound, encompassing its chemical characteristics, mechanism of action, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
This compound is chemically designated as 1-[(2S)-6-Amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline. Its structure features a phosphonate group, which is key to its potent ACE inhibitory activity, linked to an amino acid backbone.
The chemical structure of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H33N2O6P | |
| Molecular Weight | 440.47 g/mol | |
| CAS Number | 111223-26-8 | |
| Melting Point | 190-195 °C (decomposes) | |
| Optical Rotation | [α]D = -47.5° (c=1 in methanol) | |
| XLogP3 | -0.7 | --- |
| Topological Polar Surface Area | 130 Ų | --- |
| Hydrogen Bond Donor Count | 3 | --- |
| Hydrogen Bond Acceptor Count | 7 | --- |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: Inhibition of the Renin-Angiotensin System
This compound exerts its therapeutic effect by potently inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.
The signaling pathway of the renin-angiotensin system and the inhibitory action of this compound are illustrated in the diagram below.
Caption: The Renin-Angiotensin System and the site of this compound's inhibitory action.
By inhibiting ACE, this compound prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately resulting in a decrease in blood pressure.
In Vitro and In Vivo Potency
This compound has demonstrated high potency in both in vitro and in vivo studies. A summary of its inhibitory concentrations is provided in Table 2.
| Parameter | Value | Species | Administration | Reference |
| IC50 | 36 nM | - | In Vitro | |
| ED50 | 0.063 µmol/kg | Rat (Male SD) | IV | |
| ED50 | 0.53 µmol/kg | Rat (Male SD) | PO |
Table 2: In Vitro and In Vivo Potency of this compound
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first described by Karanewsky et al. in the Journal of Medicinal Chemistry (1988), 31(1), 204-212. While the full detailed protocol requires access to the original publication, the key steps involved are:
-
Preparation of the Phosphonate Moiety: The synthesis starts with the preparation of the (4-phenylbutyl)phosphinyl chloride intermediate.
-
Coupling Reaction: This intermediate is then coupled with a protected 6-amino-2-hydroxyhexanoic acid derivative.
-
Deprotection: The protecting groups are removed to yield the phosphinyl-oxy-amino acid.
-
Peptide Coupling: The resulting compound is then coupled with the L-proline ester.
-
Final Deprotection: The final ester and amino protecting groups are removed to yield this compound.
-
Purification: The final product is purified by chromatographic techniques.
In Vivo Evaluation of ACE Inhibition
The in vivo efficacy of this compound was assessed by its ability to inhibit the pressor response to an intravenous challenge with angiotensin I. This methodology is detailed in the Journal of Cardiovascular Pharmacology (1990), 16(1), 121-7.
-
Animal Models: Studies were conducted in various species, including rats, monkeys, and dogs.
-
Procedure:
-
Animals are anesthetized and instrumented for blood pressure monitoring.
-
A baseline pressor response to an intravenous injection of angiotensin I is established.
-
This compound is administered either intravenously or orally at various doses.
-
At specific time points after this compound administration, the angiotensin I challenge is repeated.
-
The inhibition of the angiotensin I-induced pressor response is calculated as a percentage of the baseline response.
-
The ED50, the dose required to produce 50% inhibition of the pressor response, is then determined.
-
Pharmacokinetic Analysis via Radioimmunoassay
A sensitive and specific radioimmunoassay (RIA) was developed to quantify this compound concentrations in biological fluids, as described in Therapeutic Drug Monitoring (1992), 14(3), 209-19.
-
Antiserum Generation: Antibodies against this compound were raised in rabbits by immunizing them with a this compound-protein conjugate.
-
Radiolabeling: A radiolabeled analog of this compound (e.g., with 125I) is synthesized to serve as a tracer.
-
Assay Procedure:
-
A known amount of radiolabeled this compound and the antiserum are incubated with either standard solutions of unlabeled this compound or the biological samples (e.g., plasma, urine).
-
Unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the limited number of antibody sites.
-
After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of unlabeled this compound.
-
The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
-
-
Pharmacokinetic Parameters: This assay allows for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Experimental Workflow for ACE Inhibitor Discovery
The discovery and development of ACE inhibitors like this compound typically follow a structured experimental workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the discovery and preclinical development of an ACE inhibitor.
This workflow begins with the screening of large compound libraries to identify initial "hits." These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties. Promising candidates are then advanced to preclinical development for in vivo evaluation of their efficacy and safety.
Conclusion
This compound is a well-characterized ACE inhibitor with a distinct phosphonate chemical structure that confers high potency. The experimental methodologies employed in its synthesis, pharmacological evaluation, and pharmacokinetic analysis provide a robust framework for the investigation of novel ACE inhibitors. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the chemical and biological profile of this compound.
In Vitro Enzymatic Inhibition of Ceronapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of Ceronapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.
Quantitative Inhibition Data
This compound, also known as SQ 29,852, demonstrates significant inhibitory activity against angiotensin-converting enzyme in vitro. The half-maximal inhibitory concentration (IC50) has been determined through various studies, establishing its potency. The collected quantitative data is presented below for clear comparison.
| Parameter | Value | Source Tissue/Enzyme | Assay Type | Reference |
| IC50 | 36 nM | Angiotensin-Converting Enzyme (ACE) | Not Specified | [1] |
| IC50 | ~34 nM | ACE in brain slices | In vitro autoradiography | [2] |
| IC50 | ~34 nM | ACE in cerebrospinal fluid | Fluorimetric enzyme assay | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The phosphonate group within this compound's structure is crucial for its high-affinity binding to the zinc ion in the active site of ACE, characteristic of this class of inhibitors. While the specific inhibition kinetics for this compound are not extensively detailed in the available literature, phosphonate-containing ACE inhibitors typically exhibit a competitive or mixed competitive/non-competitive mode of inhibition.
Experimental Protocols
Spectrophotometric Assay for ACE Inhibition (Cushman and Cheung Method)
This classic method relies on the measurement of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Enzyme Source: Angiotensin-Converting Enzyme (e.g., from rabbit lung acetone extract).
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL).
-
Inhibitor: this compound.
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.3, containing 0.3 M NaCl.
-
Stopping Reagent: 1.0 N HCl.
-
Extraction Solvent: Ethyl acetate.
-
Spectrophotometer capable of measuring absorbance at 228 nm.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a test tube, combine a suitable aliquot of the ACE solution with varying concentrations of this compound (or vehicle for control).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Add the HHL substrate to the pre-incubated mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding 1.0 N HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Quantification: Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable solvent (e.g., 1 M NaCl) and measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples containing this compound to the absorbance of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric Assay for ACE Inhibition
Fluorometric assays offer higher sensitivity and are amenable to high-throughput screening. This method often utilizes a fluorogenic substrate that is cleaved by ACE to produce a fluorescent product.
Materials:
-
Enzyme Source: Angiotensin-Converting Enzyme.
-
Fluorogenic Substrate: e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline.
-
Inhibitor: this compound.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and ZnCl2.
-
Microplate Fluorometer with appropriate excitation and emission filters.
-
96-well black microplates.
Procedure:
-
Preparation of Reagents: Prepare working solutions of the ACE enzyme, fluorogenic substrate, and a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, this compound dilutions (or vehicle for control), and the ACE enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate fluorometer and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control rate. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
References
Ceronapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), ACE represents a critical target for the management of hypertension and other cardiovascular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the RAAS, and a summary of its preclinical pharmacodynamic and pharmacokinetic profile based on available data. Due to a lack of publicly available information, this guide does not contain human clinical trial data. Methodologies for key experimental assays relevant to the evaluation of ACE inhibitors are also detailed to provide a framework for research and development.
The Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.
Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily located in the endothelial cells of the lungs and kidneys. Angiotensin II exerts its potent physiological effects through binding to its receptors, primarily the AT1 receptor. These effects include:
-
Vasoconstriction: Angiotensin II is a potent vasoconstrictor, leading to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a mineralocorticoid that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.
-
Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve terminals, contributing to increased cardiac output and vasoconstriction.
-
Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH, which promotes water reabsorption in the kidneys.
Given its central role in elevating blood pressure, the RAAS is a primary target for antihypertensive therapies.
This compound: Mechanism of Action
This compound is a member of the phosphinyloxyacyl amino acid class of ACE inhibitors.[1] Its mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme. By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a reduction in the circulating levels of angiotensin II, thereby mitigating its physiological effects. The consequences of ACE inhibition by this compound include:
-
Reduced Vasoconstriction: Lower levels of angiotensin II lead to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure.
-
Decreased Aldosterone Secretion: The reduction in angiotensin II stimulation of the adrenal cortex leads to lower aldosterone levels. This, in turn, promotes natriuresis (sodium excretion) and a slight increase in serum potassium levels.
-
Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect through vasodilation.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound's in vitro and in vivo activity, with comparative data for other well-established ACE inhibitors.
Table 1: In Vitro ACE Inhibitory Activity
| Compound | IC50 (nM) | Source |
| This compound (SQ 29,852) | 36 | [1] |
| Captopril | 1.7 | N/A |
| Enalaprilat | 1.2 | N/A |
| Lisinopril | 1.2 | N/A |
| Ramiprilat | 2.0 | N/A |
Table 2: In Vivo Antihypertensive Efficacy in Animal Models
| Compound | Animal Model | Route | ED50 | Source |
| This compound (SQ 29,852) | Normotensive Rats | IV | 0.063 µmol/kg | [1] |
| This compound (SQ 29,852) | Normotensive Rats | PO | 0.53 µmol/kg | [1] |
| Captopril | Normotensive Rats | IV | 0.23 µmol/kg | N/A |
| Captopril | Normotensive Rats | PO | 1.8 µmol/kg | N/A |
Preclinical Pharmacodynamics and Pharmacokinetics
Pharmacodynamics
Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound produces a dose-dependent reduction in blood pressure. At doses of 23 and 68 µmol/kg, a significant lowering of blood pressure was observed that persisted for 24 hours.[2] In a two-kidney, one-clip hypertensive rat model, oral doses of 2.3, 6.8, 23, and 68 µmol/kg resulted in significant and dose-related decreases in arterial pressure, which also lasted for 24 hours.[2] The duration of this compound's inhibition of the angiotensin I pressor response in rats was longer than that of an equimolar dose of captopril.[2]
A study by Chen et al. (1992) investigated the ex vivo effects of this compound on ACE in various tissues of male Sprague-Dawley rats. Following a single oral administration of 100 mg/kg, this compound rapidly inhibited ACE in plasma, kidney, and lung within 3 hours. Chronic administration (twice daily for 3 days) resulted in clear inhibition of ACE in the subfornical organ and the lamina terminalis, two circumventricular organs of the brain that are not protected by the blood-brain barrier. However, no significant ACE inhibition was observed in brain regions within the blood-brain barrier, such as the caudate-putamen and hypothalamus.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans are not publicly available. Preclinical studies in rats suggest that this compound is orally active.[1] The prolonged ACE inhibitory effects observed in anephric rats compared to sham-operated rats suggest a renal route of excretion for this compound.[2]
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of ACE inhibitors. Note: These are generalized protocols and may not reflect the exact methodologies used in the specific studies cited for this compound.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This assay is based on the hydrolysis of the substrate N-Hippuryl-His-Leu (HHL) by ACE to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
N-Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
This compound (or other test inhibitors)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of this compound in borate buffer.
-
In a series of test tubes, add the ACE solution and the this compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed into a known volume of ethyl acetate by vortexing.
-
Centrifuge to separate the layers.
-
Carefully transfer the ethyl acetate (upper) layer to a clean tube and evaporate to dryness.
-
Reconstitute the dried hippuric acid in a suitable buffer or deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is widely used to assess the efficacy of antihypertensive agents.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR)
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls
Procedure:
-
Acclimate the rats to the housing conditions for at least one week.
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use the tail-cuff method for non-invasive blood pressure measurements. Allow for a recovery period after surgery.
-
Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.
-
Administer this compound orally (gavage) or intravenously at various doses. A vehicle control group should be included.
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.
-
Analyze the data to determine the dose-dependent effects on systolic, diastolic, and mean arterial pressure, as well as heart rate. Calculate the ED50, the dose required to produce 50% of the maximal effect.
Conclusion
This compound is a potent, orally active ACE inhibitor with a demonstrated antihypertensive effect in preclinical models of hypertension. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well-established for its class. The available data indicate a long duration of action in animal models. However, there is a notable absence of publicly available information regarding the clinical development of this compound, including its pharmacokinetics, pharmacodynamics, efficacy, and safety in humans. This suggests that its development may have been discontinued. For researchers and drug development professionals, the preclinical profile of this compound provides valuable insights into the structure-activity relationships of phosphinyloxyacyl-based ACE inhibitors. Further investigation into the reasons for its apparent discontinuation could offer important lessons for the development of future cardiovascular therapeutics.
References
The Pharmacodynamics of Ceronapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceronapril is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] While it was never commercially marketed, its pharmacodynamic profile provides valuable insights into the inhibition of the renin-angiotensin-aldosterone system (RAAS). This technical guide offers an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.
Introduction to this compound
This compound is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, which are widely used in the management of hypertension and heart failure.[2] Like other drugs in its class, this compound exerts its effects by inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This inhibition leads to vasodilation and a reduction in blood pressure.[2][3] Preclinical studies have demonstrated this compound's efficacy as an ACE inhibitor with a notable duration of action.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE. This action disrupts the normal physiological cascade of the RAAS.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of this compound
Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Quantitative Pharmacodynamic Data
While extensive clinical data for this compound is unavailable due to its non-commercialization, preclinical studies in animal models provide key quantitative insights into its ACE inhibitory activity.
In Vitro Potency
| Parameter | Value | Reference |
| IC50 (ACE inhibition) | 36 nM | [4] |
Ex Vivo ACE Inhibition in Rats
The following table summarizes the percentage of ACE inhibition in various tissues of male Sprague-Dawley rats following a single oral administration of this compound (100 mg/kg).
| Time Post-Administration | Plasma | Kidney | Lung |
| 3 hours | High Inhibition | High Inhibition | High Inhibition |
| 8 hours | Rapid Recovery | Sustained Inhibition | Rapid Recovery |
| 48 hours | N/A | Sustained Inhibition | N/A |
Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]
ACE Inhibition in Brain Regions of Rats
This compound demonstrated selective inhibition of ACE in specific areas of the rat brain not protected by the blood-brain barrier.
| Brain Region | ACE Inhibition | Onset of Action | Duration |
| Vascular Organ of the Lamina Terminalis (OVLT) | Significant | 8 hours | Persistent (24-48 hours) |
| Subfornical Organ (SFO) | Significant | 8 hours | Persistent (24-48 hours) |
| Caudate-Putamen | No significant inhibition | N/A | N/A |
| Choroid Plexus | No significant inhibition | N/A | N/A |
Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the pharmacodynamics of ACE inhibitors like this compound.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol is a common method for determining the in vitro potency of an ACE inhibitor.
Experimental Workflow for In Vitro ACE Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of an ACE inhibitor.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of angiotensin-converting enzyme (typically from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of the inhibitor (this compound).
-
Incubation: Pre-incubate the ACE with the different concentrations of this compound for a specified time at 37°C.
-
Reaction Initiation: Add the HHL substrate to start the enzymatic reaction.
-
Reaction Termination: After a set incubation period, stop the reaction by adding an acid, such as hydrochloric acid.
-
Extraction: Extract the product of the reaction, hippuric acid, using a solvent like ethyl acetate.
-
Quantification: Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a wavelength of 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.
Ex Vivo Measurement of ACE Inhibition in Tissues (Autoradiography)
This protocol allows for the quantification and localization of ACE inhibition in different tissues following in vivo drug administration.
Experimental Workflow for Ex Vivo ACE Inhibition Measurement
Caption: Workflow for measuring ex vivo ACE inhibition in tissues using autoradiography.
Detailed Steps:
-
Animal Dosing: Administer this compound orally to the experimental animals (e.g., Sprague-Dawley rats) at the desired dose.
-
Tissue Harvesting: At predetermined time points after dosing, euthanize the animals and harvest the tissues of interest (e.g., kidney, lung, brain).
-
Tissue Preparation: Rapidly freeze the tissues and prepare thin sections using a cryostat.
-
Radioligand Binding: Incubate the tissue sections with a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analog).
-
Washing: Wash the sections to remove any unbound radioligand.
-
Imaging: Expose the labeled tissue sections to X-ray film or a phosphor imaging screen to generate an autoradiogram.
-
Quantification: Analyze the autoradiograms using densitometry to quantify the amount of radioligand binding, which is inversely proportional to the level of ACE inhibition by this compound.
Conclusion
This compound is a potent ACE inhibitor with a well-defined mechanism of action centered on the disruption of the renin-angiotensin-aldosterone system. While its clinical development was not pursued, the available preclinical data on its pharmacodynamics, particularly its tissue-specific ACE inhibitory effects and duration of action, contribute to the broader understanding of this important class of cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamic properties of novel ACE inhibitors.
References
- 1. Angiotensin-converting enzyme inhibitors. Relationship between pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. ahajournals.org [ahajournals.org]
Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceronapril (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, this compound was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.
Mechanism of Action and Therapeutic Target
This compound's primary therapeutic target is the angiotensin-converting enzyme (ACE) , a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.
By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.
Signaling Pathway
Quantitative Preclinical Data
This compound's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro ACE Inhibitory Activity
| Parameter | Value | Species/Source | Reference |
| IC50 | 34 nM | Rat Brain Slices | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Route | Dose | Effect | Duration | Reference |
| Normotensive Rats | IV | 60 nmol/kg (ED50) | Inhibition of Angiotensin I Pressor Response | - | [2] |
| Normotensive Rats | PO | 18 µmol/kg (ED50) | Inhibition of Angiotensin I Pressor Response | - | [2] |
| Spontaneously Hypertensive Rats (SHR) | PO | 23 µmol/kg | Significant Blood Pressure Lowering | > 24 hours | [2] |
| Spontaneously Hypertensive Rats (SHR) | PO | 68 µmol/kg | Significant Blood Pressure Lowering | > 24 hours | [2] |
| Two-Kidney, One-Clip Hypertensive Rats | PO | 2.3 - 68 µmol/kg | Dose-related Fall in Arterial Pressure | > 24 hours | [2] |
Table 3: Comparative Potency of ACE Inhibitors (In Vitro)
| Compound | Relative Potency | Reference |
| This compound (SQ 29,852) | 1.0 | [3] |
| Captopril | 3.5 | [3] |
| Enalaprilat | 12 | [3] |
| Fosinoprilat | 13 | [3] |
| Zofenoprilat | 20 | [3] |
| Lisinopril | 24 | [3] |
| Ramiprilat | 51 | [3] |
Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]
| Parameter | This compound (SQ 29,852) | Lisinopril |
| Maximal Flux (Jmax) | 0.16 | 0.032 |
| Michaelis Constant (Km) | 0.08 mM | 0.082 mM |
| Carrier Permeability (Pc) | 2.0 | 0.39 |
| Passive Permeability (P*m) | 0.25 | Not Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ACE Inhibition Assay (Autoradiography)
This protocol is based on the methodology described for determining the IC50 of this compound in rat brain slices[1].
References
- 1. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ceronapril Administration Protocols in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of Ceronapril in rat models, particularly focusing on its antihypertensive effects in Spontaneously Hypertensive Rats (SHR).
Data Presentation
This compound Pharmacokinetic Parameters in Rats
| Parameter | Value | Rat Strain | Administration Route | Dosage | Reference |
| Tmax (Time to Peak Concentration) | ~1 hour | Sprague-Dawley | Oral | Not Specified | [1] |
| Peak Plasma Concentration (Cmax) | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |
| Half-life (t½) | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |
| Bioavailability | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |
Dose-Dependent Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Dosage (µmol/kg, Oral) | Baseline Systolic Blood Pressure (mmHg) | Post-treatment Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Duration of Effect | Reference |
| 23 | ~180-200 | Significantly Reduced | Data Not Quantified | > 24 hours | Not Specified |
| 68 | ~180-200 | Significantly Reduced | Data Not Quantified | > 24 hours | Not Specified |
Note: While studies confirm a significant, dose-dependent, and long-lasting reduction in blood pressure in SHR with oral administration of this compound, specific quantitative data from dose-response studies are not detailed in the available literature. The baseline blood pressure is typical for adult SHR models.[2][3]
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
This protocol outlines the standard procedure for administering this compound orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or 10% sucrose solution)[4]
-
Oral gavage needle (flexible-tipped, appropriate size for the rat)
-
Syringe (appropriate volume for the calculated dose)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the experimental environment for at least one week prior to the study.[5]
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[5]
-
Weigh each rat on the day of dosing to accurately calculate the required dose volume.
-
-
Drug Preparation:
-
Prepare the this compound formulation by dissolving or suspending the required amount of the compound in the chosen vehicle. Ensure the formulation is homogenous. The vehicle should be selected based on the solubility of this compound and should be non-toxic to the animals. Distilled water is a common vehicle for water-soluble compounds.
-
-
Administration:
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck to immobilize the head and align the esophagus and pharynx.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The rat should swallow the tube as it is advanced.
-
Crucially, if any resistance is met or the rat shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the procedure.
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound formulation.
-
After administration, gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR) using the Tail-Cuff Method
This non-invasive method is commonly used to measure systolic blood pressure in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff blood pressure system (including a tail cuff, a pulse sensor, and a sphygmomanometer)
-
Warming chamber or heating pad
Procedure:
-
Acclimatization and Training:
-
To minimize stress-induced blood pressure fluctuations, acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements.[6]
-
Place the rat in the restrainer for short periods each day, gradually increasing the duration.
-
-
Measurement:
-
Gently warm the rat's tail using a warming chamber or a heating pad set to a safe temperature (around 37°C) to increase blood flow and facilitate pulse detection.
-
Place the rat in the restrainer.
-
Position the tail cuff around the base of the tail and the pulse sensor distal to the cuff.
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.
-
Slowly deflate the cuff at a constant rate.
-
The pressure at which the pulse reappears, as detected by the sensor, corresponds to the systolic blood pressure.
-
Repeat the measurement several times (e.g., 5-10 times) for each rat and calculate the average to ensure accuracy and reliability.[7]
-
Conduct baseline blood pressure measurements before this compound administration and at specified time points after administration to evaluate the drug's effect.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin System (RAS) and the Site of Action of this compound
Caption: this compound inhibits ACE, blocking Angiotensin II production.
Experimental Workflow for Evaluating the Antihypertensive Effect of this compound in SHR
Caption: Workflow for antihypertensive drug testing in SHR models.
References
- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment [mdpi.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Ceronapril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of Ceronapril in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Due to the limited availability of specific HPLC methods for this compound in published literature, this protocol has been adapted from validated methods for structurally similar angiotensin-converting enzyme (ACE) inhibitors, such as Enalapril.[1][2] The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing.
Introduction to this compound Analysis
This compound is an angiotensin-converting enzyme (ACE) inhibitor. The accurate quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[3][4] A stability-indicating HPLC method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable assessment of the drug's stability under various environmental conditions.[3][5]
Proposed HPLC Method for this compound
The following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This method is based on established protocols for other dicarboxylate-containing ACE inhibitors and is expected to provide good resolution and sensitivity.
2.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2.2. Rationale for Method Selection
-
Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds like this compound, offering excellent separation and peak shape.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic phosphate buffer is effective for the elution of ACE inhibitors, providing good resolution from potential impurities. The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention time and peak symmetry.
-
Detection: this compound contains a chromophore that allows for sensitive detection by UV spectrophotometry at a wavelength of approximately 215 nm.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are based on typical data from validated methods for similar ACE inhibitors.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Result |
| Linearity (Concentration Range) | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Experimental Protocols
4.1. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).
-
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The final concentration of the sample solution should be within the linearity range of the method.
-
4.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure there are no interfering peaks.
-
Perform six replicate injections of a standard solution (e.g., 20 µg/mL) to check for system suitability. The %RSD of the peak areas should be within the acceptance criteria.
-
Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution in duplicate.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. ijpbs.com [ijpbs.com]
- 2. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Radioimmunoassay for Ceronapril Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor.[1] As with other ACE inhibitors, its therapeutic efficacy is dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantification of drugs in biological matrices, making it a valuable tool for detailed pharmacokinetic studies of compounds like this compound. This document provides a detailed, though generalized, protocol for a competitive radioimmunoassay for this compound and its application in pharmacokinetic analysis.
Disclaimer: The following protocol is a representative method based on general radioimmunoassay principles for small molecules. Specific details for a validated this compound RIA may vary.
Principle of the Radioimmunoassay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound from a sample (or standard) for a limited number of binding sites on a specific anti-Ceronapril antibody. The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by comparison to a standard curve.
Signaling Pathway and Mechanism of Action
This compound, as an ACE inhibitor, exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and consequently, a reduction in blood pressure.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Experimental Protocols
Materials and Reagents
-
Anti-Ceronapril Antibody: Specific polyclonal or monoclonal antibody raised against a this compound-carrier protein conjugate.
-
Radiolabeled this compound ([¹²⁵I]-Ceronapril or [³H]-Ceronapril): High specific activity tracer.
-
This compound Standard: High purity this compound for standard curve preparation.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a protein carrier (e.g., 0.1% Bovine Serum Albumin - BSA) to prevent non-specific binding.
-
Separating Agent: e.g., Charcoal-dextran suspension or a second antibody (anti-IgG) to precipitate the primary antibody-antigen complex.
-
Scintillation Cocktail: For use with ³H-labeled tracer.
-
Gamma Counter or Liquid Scintillation Counter.
-
Biological Samples: Plasma or serum collected from subjects at various time points after this compound administration.
Standard Curve Preparation
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethanol or DMSO) and then dilute with assay buffer to a concentration of 1 µg/mL.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of standard concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Radioimmunoassay Procedure
The following is a general procedure for a competitive RIA:
-
Assay Setup:
-
Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.
-
Add a specific volume of assay buffer to the NSB tubes.
-
Add a specific volume of the standards or unknown samples to their respective tubes.
-
Add a specific volume of the diluted anti-Ceronapril antibody to all tubes except the TC and NSB tubes.
-
-
Incubation:
-
Add a specific amount of radiolabeled this compound to all tubes.
-
Vortex all tubes gently and incubate for a specified period (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Fractions:
-
Add the separating agent (e.g., cold charcoal-dextran suspension) to all tubes except the TC tubes.
-
Incubate for a short period (e.g., 15-30 minutes) at 4°C to allow for the adsorption of the free radiolabeled this compound.
-
Centrifuge the tubes at a specified speed and temperature (e.g., 3000 x g for 15 minutes at 4°C) to pellet the antibody-bound complex (or the charcoal with the free tracer).
-
-
Measurement of Radioactivity:
-
For gamma counting ([¹²⁵I]-tracer), carefully decant the supernatant and measure the radioactivity of the pellet.
-
For liquid scintillation counting ([³H]-tracer), carefully transfer the supernatant to a scintillation vial, add scintillation cocktail, and count.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample using the formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.
-
Construct a standard curve by plotting the percentage of tracer bound against the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of tracer bound on the standard curve.
-
Caption: General workflow for the this compound Radioimmunoassay.
Data Presentation
Pharmacokinetic parameters are derived from the concentration-time profile of this compound in plasma. The following table presents representative pharmacokinetic data for illustrative purposes, based on values reported for other ACE inhibitors in healthy volunteers.[1][2][3]
| Pharmacokinetic Parameter | Symbol | Representative Value (Mean ± SD) | Unit |
| Peak Plasma Concentration | Cmax | 100 ± 25 | ng/mL |
| Time to Peak Concentration | Tmax | 1.5 ± 0.5 | hours |
| Area Under the Curve (0-inf) | AUC₀-inf | 500 ± 100 | ng·h/mL |
| Elimination Half-life | t½ | 2.5 ± 0.8 | hours |
| Volume of Distribution | Vd | 1.5 ± 0.4 | L/kg |
| Total Body Clearance | CL | 5.0 ± 1.2 | mL/min/kg |
Note: These values are illustrative and not specific to this compound. Actual values must be determined experimentally.
Application to Pharmacokinetic Studies
The developed RIA can be applied to determine the pharmacokinetic profile of this compound in various study populations.
Study Design
A typical pharmacokinetic study would involve administering a single oral dose of this compound to a group of healthy volunteers. Blood samples would be collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.
Sample Collection and Processing
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
Data Analysis and Interpretation
The plasma concentrations of this compound at each time point are determined using the RIA. These concentration-time data are then used to calculate the key pharmacokinetic parameters listed in the table above. These parameters provide critical information about the drug's absorption rate (Tmax), the extent of its absorption (Cmax and AUC), its distribution throughout the body (Vd), and its rate of elimination from the body (t½ and CL).
Caption: Logical flow of a this compound pharmacokinetic study.
Conclusion
The radioimmunoassay is a powerful technique for the sensitive and specific quantification of this compound in biological fluids, enabling detailed pharmacokinetic studies. The data generated from such studies are essential for understanding the clinical pharmacology of this compound and for optimizing its therapeutic use in the management of hypertension and other cardiovascular diseases.
References
- 1. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Ceronapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceronapril (SQ 29,852) is a potent and orally active inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[3][4] These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of hypertension.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its therapeutic effect by intervening in this pathway.
References
Application Notes and Protocols for Cell-Based Assays Measuring Ceronapril ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular function, making it a critical target for antihypertensive therapies.[1][2] ACE inhibitors are a class of drugs that effectively block the renin-angiotensin-aldosterone system (RAAS) by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Ceronapril (SQ 29,852) is a potent, orally active ACE inhibitor.[3][4] This document provides detailed protocols for cell-based assays to measure the inhibitory activity of this compound on ACE, offering a framework for researchers in drug discovery and development.
This compound: A Potent ACE Inhibitor
This compound is a phosphonate-containing compound that demonstrates significant inhibition of ACE.[5] In vitro studies have established its high potency, and in vivo experiments have confirmed its efficacy in various animal models.[3][4][6] Understanding its inhibitory profile in a cellular context is crucial for elucidating its mechanism of action and potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound from published studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Species | Administration | Reference |
| IC50 | 36 nM | - | In Vitro | [3] |
| ED50 (IV) | 0.063 µM/kg | Rat | Intravenous | [3] |
| ED50 (PO) | 0.53 µM/kg | Rat | Oral | [3] |
Note: IC50 represents the concentration of an inhibitor required to inhibit 50% of the in vitro enzymatic activity. ED50 is the dose that produces a 50% maximal response in vivo.
ACE Signaling Pathway
The following diagram illustrates the central role of ACE in the renin-angiotensin system and the mechanism of action for ACE inhibitors like this compound.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceronapril Formulation for Oral Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and preclinical evaluation of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, for oral administration in animal studies. The provided protocols are based on established methodologies and available data for this compound and other ACE inhibitors.
Introduction to this compound
This compound (also known as SQ 29,852) is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Its mechanism of action makes it a subject of interest in cardiovascular research. Preclinical studies in animal models are essential to determine its pharmacokinetic profile, efficacy, and safety when administered orally.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a suitable oral formulation. This compound is reported to be soluble in DMSO, and its intestinal absorption in rats is facilitated by a peptide carrier-mediated transport system, indicating good absorption characteristics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃N₂O₆P | [1] |
| Molecular Weight | 440.47 g/mol | [1] |
| Predicted XLogP3 | -0.7 | N/A |
| Solubility | Soluble in DMSO | [1] |
| Synonyms | SQ 29,852, Ceranapril | [1] |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme. This interrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.
Caption: this compound inhibits ACE, blocking Angiotensin II formation.
Oral Formulation Protocol for Rodent Studies
While specific formulations for this compound in published studies are not detailed, a general-purpose formulation suitable for oral gavage in rats can be prepared as follows. This protocol is designed to ensure uniform suspension and accurate dosing.
Objective: To prepare a this compound suspension for oral administration in rats.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Analytical balance
-
Spatula
Protocol:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose level (e.g., in mg/kg), and dosing volume (e.g., 5 mL/kg). Calculate the required mass of this compound and vehicle components.
-
Prepare the Vehicle:
-
Weigh the required amount of CMC powder.
-
In a beaker with a magnetic stir bar, slowly add the CMC powder to the purified water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a mortar with a pestle to a fine, uniform consistency.
-
Add a small volume of the 0.5% CMC vehicle to the mortar and mix with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker and continue to stir on a stir plate for at least 30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C.
-
Before each use, stir the suspension thoroughly to ensure uniform distribution of this compound.
-
Pharmacodynamic and Pharmacokinetic Evaluation
In Vivo Pharmacodynamic Assessment (Inhibition of Angiotensin I Pressor Response)
This protocol is based on the methods described for evaluating the in vivo pharmacology of this compound.[3]
Objective: To determine the oral efficacy of a this compound formulation by measuring the inhibition of the pressor response to an angiotensin I challenge in conscious rats.
Experimental Workflow:
Caption: Workflow for assessing this compound's pharmacodynamics.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for angiotensin I administration). Allow for a recovery period.
-
Baseline Angiotensin I Challenge: In conscious, restrained rats, administer a bolus of angiotensin I (i.v.) and record the pressor (blood pressure) response.
-
This compound Administration: Administer the prepared this compound formulation via oral gavage at the desired dose.
-
Post-Dose Challenges: At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), repeat the angiotensin I challenge and record the pressor response.
-
Data Analysis: Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point relative to the baseline response. Determine the ED₅₀ (the dose required to cause 50% of the maximal effect).
Table 2: In Vivo Efficacy of Orally Administered this compound in Rats
| Parameter | Value | Animal Model |
| ED₅₀ (Oral) | 530 nmol/kg | Conscious, normotensive rats |
| Duration of Action | Longer than an equimolar dose of captopril | Rats |
Data sourced from J Cardiovasc Pharmacol. 1990 Jul;16(1):121-7.[3]
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein catheters for blood sampling.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 3: Representative Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Unit | Value | Description |
| Dose | mg/kg | User-defined | Single oral dose. |
| Cₘₐₓ | ng/mL | To be determined | Maximum observed plasma concentration. |
| Tₘₐₓ | h | To be determined | Time to reach Cₘₐₓ. |
| AUC₀₋ₜ | ng·h/mL | To be determined | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC₀₋ᵢₙf | ng·h/mL | To be determined | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | h | To be determined | Elimination half-life. |
| Bioavailability (F) | % | To be determined | The fraction of the administered dose that reaches systemic circulation. Requires intravenous dosing data for comparison. |
Note: Specific pharmacokinetic data for this compound is not widely available in the public domain. The values in Table 3 are placeholders and would be determined experimentally.
Conclusion
These application notes provide a framework for the formulation and preclinical oral evaluation of this compound in animal models. The provided protocols for formulation, pharmacodynamic assessment, and pharmacokinetic studies are based on standard practices and the available scientific literature on this compound. Researchers should adapt these protocols based on their specific experimental objectives and available resources.
References
Application Notes and Protocols for the Synthesis of Ceronapril Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Ceronapril analogs, potent inhibitors of the Angiotensin-Converting Enzyme (ACE). The protocols outlined below are based on established methods for the synthesis of dicarboxylate-containing ACE inhibitors, such as lisinopril and enalapril, and have been adapted for the generation of a diverse range of this compound analogs.
Introduction to this compound and ACE Inhibition
This compound is a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor. ACE is a key zinc-containing metalloproteinase in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, this compound and its analogs effectively lower blood pressure, making them valuable candidates for the treatment of hypertension and related cardiovascular diseases. The general structure of dicarboxylate ACE inhibitors features a zinc-binding carboxylate group, a C-terminal carboxylate mimic (often a proline or similar heterocyclic moiety), and a side chain that interacts with the enzyme's active site.[1][3] Structure-activity relationship (SAR) studies have shown that the stereochemistry and the nature of the substituents significantly influence the inhibitory potency.[4]
General Synthetic Strategy
The synthesis of this compound analogs typically involves two key transformations: a peptide coupling reaction to form an amide bond, followed by a reductive amination step to introduce the N-substituted ethylamine side chain. The general workflow is depicted below.
Data Presentation: Structure-Activity Relationship of ACE Inhibitors
The inhibitory activity of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of di- and tripeptide ACE inhibitors, illustrating the influence of amino acid composition on potency.[4][5]
| Compound/Peptide Sequence | IC50 (µM) | Reference |
| Val-Tyr | 1.3 | [4] |
| Ile-Tyr | 1.8 | [4] |
| Val-Trp | 2.5 | [4] |
| Ile-Trp | 3.5 | [4] |
| Ala-Pro | 6.2 | [4] |
| Gly-Pro | 17.0 | [4] |
| Phe-Ala-Pro | 0.23 | [5] |
| Tyr-Pro-Phe | 0.54 | [5] |
| Val-Glu-Trp | 1.2 | [5] |
| Pro-His-Pro | 1.8 | [5] |
Experimental Protocols
Protocol 1: Peptide Coupling for Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide intermediate, a crucial step in the generation of this compound analogs.
Materials:
-
N-Boc-protected L-amino acid (e.g., Boc-L-phenylalanine) (1.0 eq)
-
L-Proline methyl ester hydrochloride (1.0 eq)
-
HBTU (1.0 eq)
-
HOBt (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected L-amino acid in a minimal amount of DMF.
-
In a separate flask, suspend L-Proline methyl ester hydrochloride in DCM.
-
To the proline suspension, add DIPEA and stir until the solution becomes clear.
-
Add the dissolved N-Boc-amino acid, HBTU, and HOBt to the proline solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection
Materials:
-
Protected Dipeptide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA.
-
The resulting dipeptide TFA salt is typically used in the next step without further purification.
Protocol 3: Reductive Amination
This protocol details the coupling of the dipeptide with a keto-acid ester to form the core structure of the this compound analog.
Materials:
-
Dipeptide TFA salt (from Protocol 2) (1.0 eq)
-
Ethyl 2-oxo-4-phenylbutyrate (1.0 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.2 eq)
-
Methanol
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve the dipeptide TFA salt and ethyl 2-oxo-4-phenylbutyrate in anhydrous methanol.
-
Add activated 4 Å molecular sieves to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Ester Hydrolysis
Materials:
-
Esterified this compound Analog (from Protocol 3)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Dioxane
Procedure:
-
Dissolve the esterified this compound analog in a mixture of dioxane and water.
-
Add 1N NaOH solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture to pH 7 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the final this compound analog.
Mechanism of Action: Inhibition of the Renin-Angiotensin System
This compound analogs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). The following diagram illustrates the RAS cascade and the point of intervention by ACE inhibitors.
References
- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Ceronapril in Plasma Samples
AN-20251113
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, in plasma samples. Two primary analytical methods are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This note includes comprehensive procedures for plasma sample preparation, instrument parameters, and data analysis, designed to guide researchers in pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Introduction
This compound (SQ 29,852) is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) to regulate blood pressure.[1] Accurate measurement of this compound concentrations in plasma is essential for evaluating its pharmacokinetic profile, assessing bioequivalence, and performing therapeutic drug monitoring. This application note details validated methodologies for the reliable quantification of this compound in biological matrices.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting ACE, the enzyme responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Experimental Protocols
Two primary methods for the quantification of this compound in plasma are detailed below. LC-MS/MS is recommended for studies requiring high sensitivity and throughput, while HPLC-UV offers a robust and more accessible alternative.
Method 1: LC-MS/MS for High-Sensitivity Quantification
This method provides high selectivity and sensitivity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.
Protein precipitation is a rapid and effective technique for sample cleanup in bioanalysis.[2][3]
-
Thaw: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquot: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard (IS): Spike with 10 µL of an appropriate internal standard solution (e.g., a structurally similar, stable isotope-labeled this compound or another ACE inhibitor like Enalapril).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
SPE provides a cleaner extract compared to PPT, reducing matrix effects and potentially improving assay robustness.[5] A mixed-mode cation exchange cartridge is often suitable for ACE inhibitors.[4]
-
Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30mg/1mL) with 1 mL of methanol followed by 1 mL of water.[4]
-
Pre-treat Sample: Dilute 100 µL of plasma with 900 µL of water containing 0.1% formic acid.[4] Add the internal standard.
-
Load: Load the diluted plasma onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute this compound and the IS with two 500 µL aliquots of 5% ammonium hydroxide in methanol.[4]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) before injection.[4]
The following are typical starting parameters that should be optimized for this compound.
| Parameter | Typical Value |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards. A precursor ion [M+H]⁺ and a stable product ion will be selected for quantification. |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 500 °C |
Table 1: Example LC-MS/MS Method Parameters.
Method 2: HPLC-UV for Routine Analysis
This method is suitable for applications where the expected concentrations are within the µg/mL to high ng/mL range and where access to mass spectrometry is limited.
Either the Protein Precipitation or Solid-Phase Extraction protocol described in sections 3.1.1 and 3.1.2 can be used. For HPLC-UV, SPE is often preferred to obtain a cleaner sample and minimize interfering peaks.
Parameters should be optimized for the specific instrument and this compound's properties.
| Parameter | Typical Value |
| HPLC System | Standard HPLC System with UV/Vis or DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.05% TFA in water).[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 20 - 50 µL |
| Detection | UV detector set at a wavelength of maximum absorbance for this compound (typically determined by UV scan, e.g., ~210-225 nm for similar compounds). |
Table 2: Example HPLC-UV Method Parameters.
Experimental Workflow and Data Analysis
The overall process from sample receipt to final concentration determination follows a structured workflow.
Caption: General workflow for this compound quantification in plasma samples.
Data Analysis Steps:
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate Ratios: Determine the peak area ratio (this compound Area / Internal Standard Area).
-
Calibration Curve: Plot the peak area ratio versus the known concentration for the calibration standards. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Quantify Unknowns: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown and QC samples based on their measured peak area ratios.
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability. Based on data for similar ACE inhibitors, the following performance characteristics can be expected.[7][8][9]
| Parameter | LC-MS/MS | HPLC-UV | Comment |
| Lower Limit of Quant. (LLOQ) | 0.5 - 10 ng/mL[7][8] | 20 - 100 ng/mL | The lowest concentration measured with acceptable precision and accuracy. |
| Linearity Range | 0.5 - 500 ng/mL[8][9] | 20 - 2000 ng/mL | The range over which the assay is accurate, precise, and linear. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Closeness of measured values to the true value. |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Recovery | > 80%[3] | > 75% | The efficiency of the extraction process. Should be consistent and reproducible. |
| Matrix Effect | Should be assessed and minimized | Less common but possible | The alteration of analyte response due to co-eluting substances from the sample matrix. |
Table 3: Typical Performance Characteristics for Bioanalytical Methods.
Method Selection Guide
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound in plasma. The LC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for pharmacokinetic and bioequivalence studies. The HPLC-UV method serves as a cost-effective and accessible alternative for applications where lower sensitivity is acceptable. Proper method validation is critical before implementation to ensure the generation of high-quality, reproducible data for research and drug development.
References
- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Ceronapril Treatment in Hypertension Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ceronapril is presented here as a representative Angiotensin-Converting Enzyme (ACE) inhibitor. The following protocols and data are based on established methodologies for the clinical investigation of ACE inhibitors in the long-term management of hypertension.
Introduction
This compound is a potent and selective inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] This action leads to vasodilation and a reduction in blood pressure.[1][3] Furthermore, the inhibition of angiotensin II production also decreases the secretion of aldosterone, which reduces sodium and water retention, further contributing to the antihypertensive effect.[1][2] These mechanisms make this compound a cornerstone in the management of hypertension. Long-term studies are crucial to establish the sustained efficacy, safety, and potential for cardiovascular risk reduction with this compound treatment.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
References
Application Notes and Protocols for Ceronapril in Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceronapril (also known as SQ 29,852) is an orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE inhibitors as a class are a cornerstone in the management of renal diseases, primarily due to their ability to block the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the pathophysiology of progressive kidney damage.[3][4] By inhibiting ACE, these agents decrease the production of angiotensin II, a potent vasoconstrictor, which in turn reduces intraglomerular pressure and systemic blood pressure.[4][5] This mechanism helps to alleviate proteinuria and slow the progression of renal fibrosis and glomerulosclerosis.[6][7] While extensive data exists for other ACE inhibitors like lisinopril and enalapril in various renal disease models, specific studies on this compound in this context are limited. However, based on its mechanism of action and data from hypertensive models, its application in models of renal disease can be extrapolated.
These application notes provide an overview of the potential use of this compound in preclinical models of renal disease, detailing its mechanism of action, relevant signaling pathways, and generalized experimental protocols based on established models for ACE inhibitors.
Mechanism of Action and Signaling Pathways
This compound, by inhibiting the angiotensin-converting enzyme, primarily impacts the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and renal hemodynamics. In the context of renal disease, overactivation of RAAS contributes to hypertension, glomerular hyperfiltration, inflammation, and fibrosis.[8][9]
The key signaling pathway affected by this compound is the RAAS cascade:
Quantitative Data from Preclinical Studies
Table 1: Renal Hemodynamic Effects of this compound in Normotensive Dogs
| Parameter | Vehicle Control | This compound | % Change |
| Renal Plasma Flow | Baseline | Significant Increase | Data not quantified |
| Glomerular Filtration Rate (GFR) | Baseline | Significant Increase | Data not quantified |
Data extrapolated from a study on the in vivo pharmacology of this compound (SQ 29,852) which noted significant increases in these parameters in conscious female dogs.[1]
Table 2: Representative Effects of ACE Inhibitors in Animal Models of Renal Disease
| Model | ACE Inhibitor | Key Findings | Reference |
| Diabetic Nephropathy (Streptozotocin-induced rats) | Lisinopril | - Decreased proteinuria- Reduced urinary MCP-1 levels- Improved creatinine clearance | [7] |
| Progressive Glomerulosclerosis (Munich Wistar Fromter rats) | Lisinopril | - Normalized proteinuria- Stabilized serum creatinine- Reduced glomerulosclerosis from affecting nearly all glomeruli to only 23%- Increased glomerular mass spared from sclerosis from 46.9% to 65.5% | [6] |
| X-linked Hereditary Nephritis (Samoyed-cross dogs) | Enalapril | - Decreased proteinuria- Delayed the increase in serum creatinine- Increased survival time by 36% | [5] |
| Diabetic Nephropathy (Transgenic (mRen-2)27 rat) | Perindopril | - Lowered systolic blood pressure- Retarded the decline in renal function- Reduced glomerulosclerosis index | [10] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in common preclinical models of renal disease. These are based on established methodologies for other ACE inhibitors.
Model 1: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is widely used to study type 1 diabetic kidney disease.[11]
Objective: To assess the effect of this compound on the development and progression of diabetic nephropathy.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound (SQ 29,852)
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Blood glucose meter
-
Blood pressure measurement system (e.g., tail-cuff method)
Procedure:
-
Induction of Diabetes: Dissolve STZ in cold citrate buffer immediately before use. Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight) to overnight-fasted rats.
-
Confirmation: Monitor blood glucose levels 72 hours post-injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Grouping and Treatment: Randomly assign diabetic animals to the following groups:
-
Diabetic Control (Vehicle)
-
This compound Low Dose (e.g., 10 mg/kg/day, p.o.)
-
This compound High Dose (e.g., 30 mg/kg/day, p.o.) A group of non-diabetic, age-matched rats serves as a healthy control.
-
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 8-12 weeks).
-
Monitoring and Sample Collection:
-
Measure body weight and blood glucose weekly.
-
Measure systolic blood pressure bi-weekly.
-
At baseline and at the end of the study, place rats in metabolic cages for 24-hour urine collection to measure urine volume, albumin, and creatinine.
-
-
Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Perfuse and collect the kidneys. One kidney can be fixed in 10% formalin for histological analysis (H&E, PAS, Masson's trichrome staining), and the other can be snap-frozen for molecular analysis (e.g., Western blot for TGF-β, fibronectin).
Endpoints for Analysis:
-
Renal Function: Albumin-to-creatinine ratio (ACR), 24h urinary albumin excretion, serum creatinine, BUN, creatinine clearance.
-
Hemodynamics: Systolic blood pressure.
-
Histopathology: Glomerulosclerosis index, tubulointerstitial fibrosis score.
-
Molecular Markers: Renal expression of fibrotic markers (e.g., TGF-β, collagen IV, fibronectin) and inflammatory markers (e.g., MCP-1).
Model 2: 5/6 Nephrectomy (Ablation) Model of Chronic Kidney Disease (CKD)
This model mimics progressive renal failure due to a reduction in renal mass.[11][12]
Objective: To evaluate the effect of this compound on the progression of non-diabetic chronic kidney disease.
Procedure:
-
Surgical Procedure: Perform a two-step surgical procedure on anesthetized rats. In the first step, two-thirds of the left kidney is removed (or the upper and lower poles are ligated). After a one-week recovery period, a right total nephrectomy is performed.
-
Post-operative Care and Treatment: Allow animals to recover for 1-2 weeks to allow compensatory renal changes to stabilize. Then, randomize them into treatment groups (Vehicle control, this compound low dose, this compound high dose) and begin daily oral administration for 8-16 weeks.
-
Monitoring and Analysis: Follow the same monitoring, sample collection, and analysis procedures as described for the STZ model. Key endpoints include changes in proteinuria, serum creatinine, BUN, blood pressure, and histological evidence of glomerulosclerosis and interstitial fibrosis.
Logical Relationship of this compound's Therapeutic Effect
The therapeutic rationale for using this compound in renal disease models is based on a clear cause-and-effect relationship stemming from its primary pharmacological action.
Conclusion
This compound, as an ACE inhibitor, holds significant potential for therapeutic intervention in renal disease. While direct experimental evidence in chronic renal disease models is limited, the well-established benefits of ACE inhibitors as a class provide a strong rationale for its application. The protocols and pathways described herein offer a framework for researchers to design and conduct studies to elucidate the specific effects of this compound in various models of renal disease, contributing to the development of new therapeutic strategies.
References
- 1. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin Converting-Enzyme Inhibitors and the Kidney - WSAVA2007 - VIN [vin.com]
- 4. researchgate.net [researchgate.net]
- 5. ACE Inhibitors in Renal Disease - WSAVA2007 - VIN [vin.com]
- 6. ACE inhibition reduces glomerulosclerosis and regenerates glomerular tissue in a model of progressive renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE inhibitors improve diabetic nephropathy through suppression of renal MCP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibrosis in Chronic Kidney Disease: Pathophysiology and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypertensive Nephropathy: Unveiling the Possible Involvement of Hemichannels and Pannexons | MDPI [mdpi.com]
- 10. Renoprotective and anti-hypertensive effects of combined valsartan and perindopril in progressive diabetic nephropathy in the transgenic (mRen-2)27 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Ceronapril in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of Ceronapril in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like many ACE inhibitors, is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Oxidizing agents can also contribute to its degradation.[4] Generally, lower temperatures and protection from light are recommended for storage of this compound solutions.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: this compound exhibits its highest stability in acidic conditions.[5] As the pH increases towards neutral and alkaline conditions, the rate of degradation through hydrolysis and cyclization increases significantly.[1][6] For short-term storage and experimental use, maintaining the pH between 2.0 and 4.0 is recommended.
Q3: What are the main degradation products of this compound?
A3: this compound primarily degrades via two pathways:
-
Hydrolysis: The ester group in this compound is susceptible to hydrolysis, leading to the formation of Ceronaprilat (the active di-acid metabolite) and the corresponding alcohol.
-
Intramolecular Cyclization (Diketopiperazine formation): this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[6] This is a common degradation pathway for ACE inhibitors containing a dipeptide-like structure.[7]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][8] This technique allows for the separation and quantification of intact this compound from its major degradation products.[9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | Inappropriate pH: The solution pH may be neutral or alkaline, accelerating hydrolysis and cyclization.[6] | Adjust the pH of the solution to a range of 2.0-4.0 using a suitable acidic buffer (e.g., phosphate or citrate buffer). |
| High Storage Temperature: Samples are being stored at room temperature or higher for extended periods.[2][4] | Store stock solutions and samples at 2-8°C. For long-term storage, consider freezing at -20°C or below after flash-freezing in liquid nitrogen. | |
| Exposure to Light: Photodegradation can occur with prolonged exposure to UV or ambient light.[3] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Appearance of unknown peaks in the chromatogram. | Formation of Degradation Products: These are likely the hydrolysis product (Ceronaprilat) and the diketopiperazine (DKP) derivative.[6] | Use LC-MS to identify the molecular weights of the unknown peaks and confirm their identity.[9] Compare the retention times with reference standards of potential degradation products if available. |
| Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidation.[4] | Degas solvents before preparing solutions. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions. | |
| Inconsistent results between experimental replicates. | Variable Sample Handling: Inconsistent timing, temperature, or pH during sample preparation. | Standardize all sample preparation steps. Use a consistent buffer system and ensure all samples are processed under the same temperature and light conditions. |
| Contamination of Glassware: Residual basic or acidic contaminants on glassware can alter the micro-pH of the solution. | Use thoroughly cleaned and rinsed glassware. Consider silanizing glassware to minimize surface interactions. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation kinetics of this compound under various conditions. The data follows a pseudo-first-order kinetic model.
Table 1: Effect of pH on the Degradation Rate Constant (k) of this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.045 | 15.4 |
| 6.8 | 0.210 | 3.3 |
| 8.0 | 0.550 | 1.3 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 6.8
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 0.010 | 69.3 |
| 25 | 0.095 | 7.3 |
| 40 | 0.210 | 3.3 |
| 60 | 0.850 | 0.8 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the desired buffer or solvent system.
-
For the stability study, dilute the stock solution to the target concentration (e.g., 100 µg/mL) in the appropriate pH buffers.
-
Store the samples under the desired temperature and light conditions.
-
At each time point, withdraw an aliquot and dilute it with the initial mobile phase if necessary to fall within the standard curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples at each time point using the standard curve.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceronapril Synthesis and Purification: A Technical Support Guide
Disclaimer: Ceronapril is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor that has been investigated but was never brought to market.[1] The following guide is a compilation of information based on available synthetic routes and general knowledge of similar chemical processes. It is intended for research and development professionals and should be used as a supplementary resource for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process that can be broadly categorized into the formation of the core structure by coupling protected amino acid derivatives, followed by the introduction of the phosphonate group and final deprotection steps. A common route involves the reaction of a protected 6-amino-2(S)-hydroxyhexanoic acid with L-proline benzyl ester, followed by esterification with 4-phenylbutylphosphonous acid, oxidation, and final debenzylation.
Q2: What are the critical starting materials for this compound synthesis?
A2: The key precursors for the synthesis are L-lysine, L-proline benzyl ester, and 4-phenylbutylphosphonous acid. The stereochemical purity of L-lysine and L-proline derivatives is crucial for the final product's efficacy and safety.
Q3: What are the most common analytical techniques used to monitor the synthesis and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of intermediates and the final product.[2][3] Other useful techniques include Thin Layer Chromatography (TLC) for quick reaction checks, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.[4]
Troubleshooting Guide: this compound Synthesis
This guide addresses potential issues that may arise during the synthesis of this compound, based on a known synthetic pathway.
Diagram: this compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield in Step 1 (Hydroxy acid formation) | Incomplete diazotization of L-lysine. | Ensure the reaction temperature is kept low (0-5 °C) to prevent decomposition of the diazonium salt. Add NaNO2 solution slowly. |
| Side reactions due to unstable diazonium salt. | Use freshly prepared reagents. Monitor the reaction closely by TLC. | |
| Low yield in Step 2 (Peptide coupling) | Incomplete activation of the carboxylic acid. | Use fresh DCC and HBT. Ensure anhydrous conditions as DCC is moisture-sensitive. |
| Epimerization at the chiral center. | Keep the reaction temperature low. Consider using alternative coupling reagents known to suppress racemization (e.g., HATU, HOBt/EDC). | |
| Formation of N-acylurea byproduct from DCC. | Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) before workup. | |
| Low yield in Step 3 (Phosphonylation) | Incomplete esterification. | Use a slight excess of the phosphonous acid and coupling agents. Ensure anhydrous conditions. DMAP is an effective catalyst, but reaction time may need to be optimized. |
| Over-oxidation or side reactions during oxidation. | Add the oxidizing agent (NaIO4) portion-wise and monitor the reaction progress carefully. Maintain a controlled temperature. | |
| Incomplete deprotection in Step 4 | Inactive catalyst (Pd/C). | Use fresh, high-quality catalyst. Ensure the reaction system is properly flushed with hydrogen. |
| Catalyst poisoning. | Ensure starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). | |
| Incomplete reaction. | Increase hydrogen pressure or reaction time. Monitor by HPLC to confirm the disappearance of the starting material. |
Troubleshooting Guide: this compound Purification
Diagram: Purification Troubleshooting Logic
Caption: A logical workflow for troubleshooting this compound purification.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Presence of diastereomers | Epimerization during the peptide coupling step. | Optimize the coupling reaction to minimize racemization. Use chiral chromatography (e.g., preparative HPLC with a chiral stationary phase) for separation. |
| Residual starting materials | Incomplete reaction in the final steps. | Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Use column chromatography with an appropriate solvent system for removal. |
| Byproducts from coupling reagents | Dicyclohexylurea (DCU) from DCC is a common impurity. | Most of the DCU can be removed by filtration as it is insoluble in many organic solvents. Further purification can be achieved by column chromatography. |
| Broad or tailing peaks in HPLC | Interaction of the phosphonate group with the stationary phase. | Use a mobile phase with a suitable pH and ionic strength to suppress ionization of the phosphonate and carboxyl groups. Consider using an ion-pairing agent. |
| Difficulty in crystallization | Presence of impurities that inhibit crystal formation. | Purify the product to a higher degree using chromatography before attempting crystallization. Screen a variety of solvents and solvent mixtures. |
| Product instability | Degradation of the final product. | Store the purified this compound under inert atmosphere at low temperatures, protected from light and moisture. |
Key Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Peptide Coupling of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (III) and L-proline benzyl ester (IV)
-
Dissolve compound (III) (1 equivalent) and L-proline benzyl ester (IV) (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add 1-hydroxybenzotriazole (HBT) (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrogenolysis for Deprotection
-
Dissolve the protected phosphonic ester (VIII) in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or preparative HPLC.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, quantitative data for the synthesis of this compound, based on typical yields for similar reactions. Actual results may vary.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) |
| 1 | Hydroxylation & Protection | 60 - 75 | > 95 |
| 2 | Peptide Coupling | 70 - 85 | > 90 |
| 3 | Phosphonylation & Oxidation | 50 - 65 | > 85 |
| 4 | Deprotection | 85 - 95 | > 98 (after purification) |
| Overall | - | 18 - 35 | > 98 |
References
Technical Support Center: Optimizing Ceronapril Dosage for Maximal ACE Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of Ceronapril for maximal Angiotensin-Converting Enzyme (ACE) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I to Angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention, increasing blood pressure. This compound competitively inhibits ACE, leading to reduced levels of Angiotensin II. This results in vasodilation (widening of blood vessels) and decreased aldosterone secretion, thereby lowering blood pressure. Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its hypotensive effect.[1]
Q2: How do I determine the optimal dosage of this compound for my in vitro experiments?
A2: The optimal dosage is typically determined by performing a dose-response curve and calculating the IC50 value (the concentration of an inhibitor where the response is reduced by half). You will need to test a range of this compound concentrations in your ACE inhibition assay. The goal is to find the concentration that gives maximal inhibition without causing off-target effects or cytotoxicity in your experimental system.
Q3: What are common solvents for dissolving this compound and what precautions should I take?
A3: If this compound is not water-soluble, you can use dimethyl sulfoxide (DMSO) or ethanol to dissolve it. It is crucial to ensure that the final concentration of the solvent in your assay is low, typically less than 1%, as higher concentrations can interfere with the enzymatic reaction.[1]
Q4: Can the pH of my sample solution affect the ACE inhibition assay?
A4: Yes, the pH of the sample solution is critical. If your sample is highly acidic, it can cause the substrate buffer to precipitate. The pH of the solution should be adjusted to 5.0 or above to ensure accurate measurement.[1]
Q5: Are there any known interfering substances I should be aware of?
A5: Yes, substances like ascorbic acid can interfere with some colorimetric assays by reducing the indicator solution. Ensure that the final concentration of ascorbic acid in your sample solution is less than 0.01% (w/v).[1] Also, if your sample contains insoluble material, it should be removed by centrifugation or filtration before starting the assay.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, improper mixing of reagents. | Ensure accurate pipetting and thorough mixing of all solutions. Use calibrated pipettes and consider using automated pipetting systems for improved consistency.[1] |
| Low or no ACE inhibition observed | Incorrect this compound concentration, degraded enzyme or substrate, improper assay conditions. | Verify the concentration of your this compound stock solution. Prepare fresh enzyme and substrate solutions.[2] Ensure the assay is performed at the optimal temperature (typically 37°C) and pH (typically 8.3).[2][3] |
| Precipitate formation in wells | Sample is not fully dissolved, or the pH of the sample is too low. | Centrifuge or filter your sample to remove any insoluble material.[1] Adjust the pH of your sample solution to 5.0 or higher.[1] |
| High background signal in blank wells | Contamination of reagents or microplate, substrate auto-hydrolysis. | Use fresh, high-purity reagents and sterile microplates. Run a substrate-only control to check for auto-hydrolysis. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions (incubation time, temperature), different batches of reagents. | Standardize all experimental parameters. Record batch numbers of all reagents used for traceability. |
Experimental Protocols
Protocol: Determination of IC50 for this compound using a Fluorometric Assay
This protocol is based on the principle that the fluorescence generated from the hydrolysis of a fluorogenic substrate by ACE is proportional to the ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay Buffer (e.g., 0.150 M Tris buffer with 1.125 M NaCl, pH 8.3)[2]
-
This compound
-
96-well black opaque microplate
-
Microplate reader with fluorescence capabilities (Excitation: 320 nm, Emission: 405 nm)[4]
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 1 U/mL in 50% glycerol) and store at -20°C.[2]
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations to be tested.
-
Prepare the fluorogenic substrate solution in Assay Buffer.[2]
-
-
Assay Setup (in a 96-well plate): [4]
-
Blank wells: Add 80 µL of ultrapure water.[2]
-
Control wells (100% ACE activity): Add 40 µL of ultrapure water and 40 µL of ACE working solution.[2]
-
Sample wells: Add 40 µL of each this compound dilution and 40 µL of ACE working solution.[2]
-
Sample Blank wells: Add 40 µL of each this compound dilution and 40 µL of ultrapure water.[2]
-
-
Incubation: Incubate the plate at 37°C for 5 minutes.[4]
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells except the Blank wells.[4]
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence every minute for 5-10 minutes at 37°C.[4]
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Subtract the rate of the Sample Blank from the rate of the corresponding Sample well.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] x 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Presentation
Table 1: Example Data Structure for this compound IC50 Determination
| This compound Concentration (nM) | % ACE Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 100 | 85.1 ± 1.8 |
| 1000 | 98.6 ± 0.9 |
| IC50 (nM) | [Calculated Value] |
Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Enhancing the Selectivity of Ceronapril for ACE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Ceronapril, a potent, orally active phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for enhancing the selectivity of this compound for ACE?
A1: Somatic Angiotensin-Converting Enzyme (ACE) has two homologous catalytic domains: the N-domain and the C-domain, which possess distinct physiological functions. The C-domain is primarily responsible for blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.[3][4] The N-domain is involved in other processes, such as the regulation of hematopoietic stem cell proliferation.[3] Most current ACE inhibitors, including this compound, are not highly selective for either domain, which can lead to off-target effects and side effects.[3][5] Enhancing the selectivity of this compound, particularly for the C-domain, could lead to more targeted therapeutic effects with an improved safety profile.[4]
Q2: What structural features of ACE can be exploited to improve inhibitor selectivity?
A2: The selectivity of ACE inhibitors for the N- and C-domains is governed by subtle differences in the amino acid residues within their active sites.[3] A key region for conferring selectivity is the S2 subsite.[6] Designing inhibitors that form specific interactions with non-conserved amino acid residues in this subsite is a rational strategy for achieving domain selectivity.[6][7] For instance, the presence of a bulky P1 group and a larger P1' side chain in an inhibitor can enhance C-domain selectivity.[5]
Q3: Are there known quantitative differences in selectivity among ACE inhibitors?
A3: Yes, different ACE inhibitors exhibit varying degrees of selectivity for the N- and C-domains. For example, Lisinopril has been shown to be more selective for the C-domain.[8] Another inhibitor, keto-ACE, demonstrates significantly greater inhibition of the C-domain compared to the N-domain.[3] Quantitative data for selected ACE inhibitors are summarized in the table below.
Data Presentation
Table 1: Domain Selectivity of Various ACE Inhibitors
| Inhibitor | N-Domain Ki (nM) | C-Domain Ki (nM) | C/N Selectivity Factor (Ki,N / Ki,C) | Reference |
| Lisinopril | 1.0 | 0.1 | 10 | [8] |
| Lisinopril-NTA | 20 | 0.6 | 33.3 | [8] |
| Lisinopril-GGH | 2700 | 630 | 4.3 | [8] |
| Keto-ACE | - | - | ~38-47 fold more inhibitory to C-domain | [3] |
Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. The C/N selectivity factor indicates the preference for the C-domain.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the selectivity of this compound and offers troubleshooting guidance for common issues.
Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the N- and C-domains of ACE.
Materials:
-
Recombinant human N-domain and C-domain of ACE
-
Fluorogenic ACE substrate (e.g., Abz-SDK(Dnp)P-OH for the N-domain)[8]
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 10 µM ZnCl2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)[9]
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the appropriate solvent (e.g., ultrapure water or DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer.
-
Prepare working solutions of the N-domain and C-domain of ACE in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
To the wells of a 96-well plate, add:
-
Assay Buffer (for blank)
-
ACE solution and Assay Buffer (for control - no inhibitor)
-
ACE solution and this compound dilution
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 320 nm excitation and 405 nm emission over a set period (e.g., 30 minutes) in kinetic mode.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide for Fluorometric ACE Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence from the sample (e.g., urine) or the inhibitor compound itself.[10] | Run a sample blank containing the sample/inhibitor and substrate but no enzyme. Subtract the blank fluorescence from the sample readings. Dilute the sample if necessary. |
| Low signal or no enzyme activity | Inactive enzyme (improper storage or handling). Incorrect buffer pH or composition. Substrate degradation. | Ensure proper storage of the enzyme at -20°C or -80°C. Verify the pH and composition of the assay buffer. Prepare fresh substrate solution for each experiment. |
| Inconsistent results between replicates | Pipetting errors. Incomplete mixing of reagents. Temperature fluctuations. | Use calibrated pipettes and ensure proper pipetting technique. Gently mix the plate after adding reagents. Ensure uniform temperature across the plate during incubation. |
| Precipitation in wells | Low solubility of the test compound in the assay buffer. High concentration of organic solvent (e.g., DMSO). | Test the solubility of this compound in the assay buffer beforehand. Keep the final concentration of organic solvents low (typically <1%).[11] |
Protocol 2: Structural Modification of this compound for Enhanced Selectivity
This section outlines a conceptual workflow for rationally designing and synthesizing this compound analogs with improved selectivity.
Workflow:
-
Computational Modeling:
-
Utilize molecular docking simulations to model the binding of this compound to the active sites of both the N- and C-domains of ACE.[7]
-
Analyze the interactions, paying close attention to the S2 subsite, to identify key residues that differ between the two domains.
-
-
Rational Design of Analogs:
-
Based on the modeling, propose structural modifications to the this compound scaffold. For phosphonate inhibitors, focus on altering the R, Y, and X groups in the general structure R-Y-P(O)(OH)-X-CH(CH3)-CO-Pro to exploit differences in the S1 and S2 subsites.[12]
-
Consider introducing bulkier hydrophobic groups to interact favorably with specific residues in the C-domain's S2 subsite.
-
-
Chemical Synthesis:
-
Synthesize the designed this compound analogs using appropriate organic chemistry techniques.
-
-
In Vitro Screening:
-
Screen the synthesized analogs for their inhibitory activity against the N- and C-domains of ACE using the fluorometric assay described in Protocol 1.
-
-
Selectivity Determination:
-
Calculate the IC50 values for each analog against both domains and determine the C/N selectivity ratio.
-
-
Iterative Optimization:
-
Based on the screening results, further refine the structural modifications to optimize selectivity.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this technical support center.
Caption: The Renin-Angiotensin System and the mechanism of action of this compound.
Caption: Workflow for enhancing this compound selectivity.
Caption: A logical workflow for troubleshooting inconsistent ACE assay results.
References
- 1. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-domain-specific substrate and C-domain inhibitors of angiotensin-converting enzyme: angiotensin-(1-7) and keto-ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme by Lisinopril-Coupled Transition Metal Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ceronapril Quantification in Biological Matrices
Disclaimer: Publicly available data on the bioanalysis of Ceronapril is limited. The following troubleshooting guides and FAQs have been compiled based on established methods for structurally similar Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Ramipril. This information is intended to serve as a starting point for researchers developing and troubleshooting their own assays for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of ACE inhibitors in biological matrices using LC-MS/MS.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Incompatible injection solvent. | 1. Adjust the mobile phase pH. Since this compound is an N-acyl-amino acid, the pH can significantly impact its ionization state and chromatographic behavior. 2. Use a new column or a column with a different stationary phase. 3. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Adsorption to plasticware. | 1. Optimize the extraction method (see FAQ on sample preparation). Consider protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). 2. Keep samples on ice during processing and minimize exposure to room temperature. 3. Use low-binding microcentrifuge tubes and pipette tips. |
| High Matrix Effect (Ion Suppression or Enhancement) | 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inefficient sample cleanup. | 1. Modify the chromatographic gradient to better separate this compound from matrix components. 2. Improve the sample cleanup procedure. For example, if using protein precipitation, consider a subsequent LLE or SPE step. 3. Use a matrix-matched calibration curve to compensate for consistent matrix effects. |
| Analyte Instability in Matrix | 1. Enzymatic degradation in plasma. 2. pH-dependent hydrolysis. | 1. For plasma samples, add esterase inhibitors immediately after collection. 2. Ensure the pH of the sample is controlled, potentially through acidification, to prevent degradation. 3. Perform thorough stability assessments (freeze-thaw, bench-top, long-term). |
| Inconsistent Results/Poor Reproducibility | 1. Variability in manual sample preparation steps. 2. Inconsistent sample collection and handling. | 1. Automate sample preparation steps where possible. 2. Standardize all procedures for sample collection, processing, and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for quantifying ACE inhibitors like this compound in biological matrices. This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typically found in pharmacokinetic studies.
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques for ACE inhibitors include:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol. While efficient at removing proteins, it may not remove other matrix components like phospholipids, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, significantly reducing matrix effects. Various sorbents (e.g., C18, mixed-mode) can be used, and the wash and elution steps need to be carefully optimized for this compound.
Q3: How can I minimize the matrix effect in my this compound assay?
A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a common challenge in bioanalysis. To minimize it, you can:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of endogenous matrix components.
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect across the assay.
Q4: Is this compound likely to be unstable in biological samples? How can I assess and prevent this?
A4: Like many ester-containing prodrugs, ACE inhibitors can be susceptible to enzymatic hydrolysis in plasma and pH-dependent degradation. It is crucial to:
-
Assess Stability Early: During method development, evaluate the stability of this compound under various conditions:
-
Bench-top stability: At room temperature in the biological matrix.
-
Freeze-thaw stability: After multiple cycles of freezing and thawing.
-
Long-term stability: Stored at -20°C or -80°C for an extended period.
-
-
Use Stabilizers: If instability is observed, consider adding enzyme inhibitors (e.g., esterase inhibitors) to plasma samples immediately after collection.
-
Control pH: Adjusting the pH of the sample can sometimes improve stability.
Q5: Does this compound have active metabolites that I need to quantify?
Quantitative Data for Structurally Similar ACE Inhibitors
The following table summarizes key quantitative parameters from validated bioanalytical methods for other ACE inhibitors. This data can provide a benchmark for what to expect when developing a method for this compound.
| Analyte | Matrix | Extraction Method | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Ramipril | Human Plasma | Protein Precipitation | 0.5 | 65.3 - 97.3 | -19.0 to -21.0 | |
| Enalapril | Human Plasma | Protein Precipitation | 1 | 93 - 113 (Accuracy) | Not explicitly stated, but method was free of significant matrix effect | |
| Enalaprilat | Human Plasma | Protein Precipitation | 1 | 93 - 103 (Accuracy) | Not explicitly stated, but method was free of significant matrix effect | |
| Ramipril | Human Plasma | Protein Precipitation | 0.2 | 92.4 - 96.6 | -19.0 to -21.0 |
Experimental Workflows and Logic Diagrams
Below are diagrams illustrating typical experimental workflows and troubleshooting logic for the quantification of ACE inhibitors like this compound.
Technical Support Center: Ceronapril Animal Model Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in Ceronapril research. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for initial this compound efficacy studies?
A1: Sprague-Dawley rats are a commonly used and well-characterized model for studying the effects of angiotensin-converting enzyme (ACE) inhibitors like this compound.[1][2] They are suitable for a variety of experimental setups, including behavioral and physiological studies. For hypertension studies, spontaneously hypertensive rats (SHR) are a suitable model.[2][3][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2][5][6] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Q3: How should this compound be prepared and administered to rats?
A3: this compound can be administered orally (p.o.). For experimental studies in rats, it can be dissolved in a suitable vehicle such as sterile water or saline. The solution should be prepared fresh daily to ensure stability. Administration is typically performed using oral gavage.
Q4: What are the expected physiological effects of this compound in rats?
A4: The primary effect of this compound is the inhibition of the angiotensin I pressor response, leading to a dose-dependent decrease in blood pressure.[2] It has been shown to inhibit ACE in various tissues, including plasma, kidney, and lung.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variable or inconsistent blood pressure readings after this compound administration. | 1. Improper blood pressure measurement technique. 2. Animal stress during measurement. 3. Incorrect drug dosage or administration. 4. Variation in animal hydration status. | 1. Ensure proper training on the blood pressure measurement equipment (e.g., tail-cuff method or telemetry).[7] 2. Acclimatize animals to the measurement procedure to minimize stress. 3. Verify the correct calculation of the dose based on the animal's body weight and ensure accurate oral gavage technique. 4. Provide ad libitum access to water to maintain consistent hydration. |
| No significant change in blood pressure observed. | 1. Insufficient dose of this compound. 2. Drug degradation. 3. Animal model is not responsive to ACE inhibition. | 1. Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. 2. Prepare fresh this compound solutions for each administration. 3. Confirm that the chosen animal model has a functional renin-angiotensin system that can be modulated by ACE inhibitors. |
| Animals show signs of distress or adverse effects (e.g., lethargy, anorexia). | 1. Potential toxicity at the administered dose. 2. Stress from handling and administration. | 1. Reduce the dose of this compound and monitor the animals closely. If adverse effects persist, consult with a veterinarian. 2. Refine handling and administration techniques to minimize stress. Consider alternative, less stressful administration methods if possible. |
| Difficulty in achieving consistent ACE inhibition in target tissues. | 1. Pharmacokinetic variability between animals. 2. Differences in tissue penetration of the drug. | 1. Increase the number of animals per group to account for individual variability. 2. Measure ACE activity in the target tissues at different time points after administration to determine the optimal window of inhibition.[1] |
Quantitative Data
Table 1: Oral Dosage of this compound in Rats
| Animal Model | Dosage | Effect | Reference |
| Conscious, normotensive rats | ED50 = 530 nmol/kg | Inhibition of angiotensin I pressor response | [2] |
| Sprague-Dawley rats | 0.05 mg/kg | Attenuation of the partial reinforcement extinction effect | [5] |
Table 2: Comparative Oral Dosages of ACE Inhibitors in Rats
| ACE Inhibitor | Animal Model | Dosage | Effect | Reference |
| Ramipril | Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day | Antihypertensive | [3] |
| Quinapril | Wistar rats | 0.1, 1, and 10 mg/kg/day | Dose-dependent inhibition of serum and lung ACE | [8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
Objective: To administer a precise oral dose of this compound to a rat.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection, 0.9% saline)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (flexible, ball-tipped, appropriate size for the rat)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Solution Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Dissolve the this compound in a precise volume of the chosen vehicle to achieve the desired final concentration. Ensure the solution is thoroughly mixed. Prepare fresh daily.
-
-
Animal Handling:
-
Gently restrain the rat. Proper handling is crucial to minimize stress and prevent injury to the animal and the researcher.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe filled with the this compound solution.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle until it reaches the stomach. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Observe the animal's behavior and general health for the duration of the experiment.
-
Protocol 2: Measurement of Arterial Blood Pressure in Rats (Tail-Cuff Method)
Objective: To non-invasively measure systolic blood pressure in a conscious rat.
Materials:
-
Tail-cuff blood pressure system (including a restrainer, cuff, pulse sensor, and monitor)
-
Heating pad or chamber
Procedure:
-
Acclimatization: Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to reduce stress-induced blood pressure elevation.
-
Animal Preparation:
-
Place the rat in the restrainer.
-
Gently warm the rat's tail using a heating pad or chamber to increase blood flow. This is critical for detecting the pulse.
-
-
Cuff and Sensor Placement:
-
Place the occlusion cuff and the pulse sensor around the base of the rat's tail.
-
-
Blood Pressure Measurement:
-
Initiate the measurement cycle on the blood pressure system. The cuff will inflate and then gradually deflate.
-
The system will record the systolic blood pressure based on the return of the pulse distal to the cuff.
-
Take multiple readings (e.g., 5-10) for each animal at each time point and calculate the average to ensure accuracy.
-
-
Data Recording:
-
Record the systolic blood pressure, diastolic blood pressure (if available), and heart rate.
-
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Experimental workflow for this compound research in a rat model.
References
- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term ACE inhibition doubles lifespan of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The effects of chronic administration of this compound on the partial reinforcement extinction effect and latent inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibitors – Rat Guide [ratguide.com]
- 7. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and long-term dose-response study of quinapril on hormonal profile and tissue angiotensin-converting enzyme in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Ceronapril-induced side effects in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during preclinical studies with Ceronapril.
Troubleshooting Guides
Issue 1: Higher than expected mortality in animal subjects.
| Question | Possible Cause | Troubleshooting Steps |
| Why are we observing unexpected mortality in our this compound-treated cohort? | Hypotension: this compound, as an ACE inhibitor, can cause a significant drop in blood pressure, leading to cardiovascular collapse, especially at higher doses. | 1. Dose-response assessment: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Blood pressure monitoring: Implement continuous or frequent blood pressure monitoring (e.g., using tail-cuff plethysmography or telemetry) to correlate adverse events with hypotensive episodes. 3. Dosing regimen adjustment: Consider a dose-fractionation strategy (e.g., administering half the dose twice a day) to maintain therapeutic levels while avoiding sharp drops in blood pressure. |
| Acute Kidney Injury: A rapid decrease in glomerular filtration rate can occur, particularly in models with pre-existing renal compromise. | 1. Hydration status: Ensure all animals are adequately hydrated before and during the study. Dehydration can exacerbate renal side effects. 2. Renal function monitoring: Monitor serum creatinine and blood urea nitrogen (BUN) levels at baseline and throughout the study to detect early signs of kidney injury.[1] 3. Histopathology: Perform histopathological analysis of the kidneys from deceased animals to look for evidence of acute tubular necrosis or other renal damage. | |
| Hyperkalemia: ACE inhibitors can lead to elevated potassium levels, which can cause life-threatening cardiac arrhythmias.[1] | 1. Serum electrolyte monitoring: Regularly measure serum potassium levels. 2. Dietary potassium restriction: If hyperkalemia is a concern, consider using a low-potassium diet for the study animals. |
Issue 2: Inconsistent or unexpected experimental results.
| Question | Possible Cause | Troubleshooting Steps |
| Why is there high variability in our blood pressure readings? | Animal stress: Handling and measurement procedures can induce stress, leading to transient hypertension and inconsistent readings. | 1. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental procedures. 2. Habituation: Habituate the animals to the blood pressure measurement device before starting the actual data collection. 3. Operator consistency: Have a single, well-trained individual perform all blood pressure measurements to minimize inter-operator variability. |
| Why are the expected therapeutic effects of this compound not being observed? | Drug formulation/stability issues: The drug may not be properly dissolved or may be degrading in the vehicle. | 1. Formulation check: Verify the solubility of this compound in the chosen vehicle. Prepare fresh formulations regularly. 2. Route of administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and is being performed correctly. |
| Incorrect animal model: The chosen animal model may not be appropriate to demonstrate the therapeutic effects of an ACE inhibitor. | 1. Model validation: Confirm that the animal model (e.g., spontaneously hypertensive rat, salt-sensitive Dahl rat) is validated for hypertension research. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in preclinical models?
A1: Based on the known class effects of ACE inhibitors, the most anticipated side effects in preclinical studies include hypotension, hyperkalemia, and a potential for a non-productive cough in some animal models.[1][2][3] Researchers should also monitor for signs of angioedema, though it is a rarer side effect.[1]
Q2: How can I mitigate the hypotensive effects of this compound without compromising the study?
A2: A careful dose-escalation study is crucial to identify a dose that provides a therapeutic effect without causing severe hypotension.[4] Starting with a low dose and gradually increasing it allows for the assessment of the animal's tolerance. Continuous blood pressure monitoring can help in identifying the dose at which a stable reduction in blood pressure is achieved without sharp drops.
Q3: Is a dry cough a significant concern in preclinical models?
A3: While a dry cough is a well-documented side effect of ACE inhibitors in humans, its observation and quantification in preclinical rodent models can be challenging.[3] Some researchers have used whole-body plethysmography to detect changes in respiratory patterns that may be indicative of a cough. However, for most preclinical efficacy studies, this is not a primary endpoint.
Q4: What is the appropriate vehicle for administering this compound?
A4: The choice of vehicle depends on the physicochemical properties of this compound. For oral administration, common vehicles include water, saline, or a 0.5% methylcellulose solution. It is essential to determine the solubility and stability of this compound in the chosen vehicle before initiating the study.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| This compound Dose (mg/kg/day) | Baseline MAP (mmHg) | MAP after 14 days (mmHg) | Percent Change in MAP |
| Vehicle Control | 185 ± 5 | 183 ± 6 | -1.1% |
| 1 | 186 ± 4 | 165 ± 5 | -11.3% |
| 5 | 184 ± 5 | 142 ± 7 | -22.8% |
| 10 | 185 ± 6 | 125 ± 8 | -32.4% |
Table 2: Incidence of Key Side Effects with this compound Treatment (14-day study)
| This compound Dose (mg/kg/day) | Incidence of Hypotension (<100 mmHg) | Incidence of Hyperkalemia (>5.5 mEq/L) |
| Vehicle Control | 0% | 0% |
| 1 | 5% | 2% |
| 5 | 15% | 8% |
| 10 | 30% | 15% |
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method for three consecutive days.
-
Grouping: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 14 or 28 days).
-
Monitoring: Monitor blood pressure and heart rate weekly. Observe animals daily for any clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, collect blood samples for biochemical analysis (e.g., electrolytes, renal function markers). Euthanize animals and collect tissues (e.g., heart, kidneys) for histopathological examination.
Protocol 2: Monitoring of Renal Function
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at baseline and at specified time points during the study.
-
Serum Separation: Allow blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Biochemical Analysis: Use a certified veterinary clinical chemistry analyzer to measure serum creatinine and blood urea nitrogen (BUN) concentrations.
-
Data Analysis: Compare the mean creatinine and BUN levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: this compound's mechanism of action in the Renin-Angiotensin-Aldosterone System.
Caption: General experimental workflow for a preclinical this compound efficacy study.
References
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Ceronapril vs. Captopril: An In Vivo Efficacy Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the angiotensin-converting enzyme (ACE) inhibitors, Ceronapril and Captopril.
This guide provides a detailed comparison of this compound and Captopril, focusing on their performance in preclinical in vivo models. The information is compiled from various studies to offer an objective overview supported by experimental data.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and Captopril are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative Efficacy Comparison
The following table summarizes the key in vivo efficacy parameters of this compound and Captopril based on studies in spontaneously hypertensive rats (SHR), a common animal model for human essential hypertension.
| Parameter | This compound (SQ 29,852) | Captopril | Reference |
| Relative Potency (ACE Inhibition) | 1.0 | 3.5 | [1] |
| Equiactive Oral Dose in SHR | 100 mg/kg | 30 mg/kg | [1] |
| Blood Pressure Reduction in SHR | Significant and dose-related falls in arterial pressure. Doses of 23 and 68 µmol/kg resulted in significant blood pressure lowering. | A dose of 30 mg/kg by mouth reduced blood pressure in conscious SHR over a 5-day period. | [2][3] |
| Duration of Action (Blood Pressure) | Longer duration than Captopril; blood pressure lowering effect lasted 24 hours at doses of 23 and 68 µmol/kg in SHR. | Shorter duration of action compared to this compound. | [2] |
| Duration of Action (ACE Inhibition) | Longer-lasting inhibition of AI pressor response than an equimolar dose of Captopril in rats. | Shorter-lasting effects on ACE inhibition compared to this compound. | [1][2] |
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies utilizing spontaneously hypertensive rats (SHR). The general experimental workflow for assessing the antihypertensive efficacy of these compounds is outlined below.
References
- 1. Comparison of the time course of action of captopril on angiotensin-converting enzyme with the time course of its antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. Interference with neurogenic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceronapril and Other Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ceronapril, an investigational angiotensin-converting enzyme (ACE) inhibitor, and other established ACE inhibitors, including Captopril, Enalapril, Lisinopril, and Ramipril. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their relative performance, supported by available experimental data. Due to the limited publicly available data for this compound (also known as SQ 29,852), this analysis leverages preclinical data and relative comparisons where direct quantitative human data is unavailable.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The binding of an ACE inhibitor to the angiotensin-converting enzyme blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.
Comparative Efficacy and Potency
While comprehensive clinical efficacy data for this compound in humans is not widely published, preclinical studies provide insights into its relative potency compared to other ACE inhibitors.
Table 1: Relative Potency of ACE Inhibitors
| ACE Inhibitor | Active Moiety | Relative Potency (in vitro) |
| This compound (SQ 29,852) | This compound | 1.0 |
| Captopril | Captopril | 3.5 |
| Enalapril | Enalaprilat | 12 |
| Lisinopril | Lisinopril | 24 |
| Ramipril | Ramiprilat | 51 |
Data sourced from in vitro studies comparing the inhibitory effects on angiotensin-converting enzyme.[1][2]
Table 2: Clinical Efficacy of Selected ACE Inhibitors in Hypertension
| ACE Inhibitor | Typical Oral Dose Range (mg/day) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) |
| Enalapril | 10 - 40 | 10 - 20 | 5 - 10 |
| Lisinopril | 10 - 40 | 10 - 20 | 5 - 10 |
| Ramipril | 2.5 - 20 | 10 - 20 | 5 - 10 |
| Captopril | 25 - 150 (in divided doses) | 10 - 20 | 5 - 10 |
Note: Blood pressure reduction can vary based on patient population, baseline blood pressure, and dosage.
Pharmacokinetic Profiles
The pharmacokinetic properties of ACE inhibitors, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical utility. This compound has been studied in preclinical models, suggesting a carrier-mediated transport mechanism for absorption.[3][4]
Table 3: Comparative Pharmacokinetics of ACE Inhibitors
| Parameter | This compound (SQ 29,852) | Enalapril | Lisinopril | Ramipril | Captopril |
| Prodrug | No | Yes | No | Yes | No |
| Active Moiety | This compound | Enalaprilat | Lisinopril | Ramiprilat | Captopril |
| Bioavailability (%) | Data not available | 60 | 25 | 44 (Ramiprilat) | 75 |
| Time to Peak Plasma Concentration (Tmax, hours) | Data not available | 1 (Enalapril), 4 (Enalaprilat) | 6-8 | 1-2 (Ramipril), 6-8 (Ramiprilat) | 1 |
| Elimination Half-life (hours) | Data not available | ~11 (Enalaprilat) | 12 | ~13-17 (Ramiprilat) | ~2 |
| Primary Route of Elimination | Data not available | Renal | Renal | Renal | Renal |
Pharmacokinetic parameters can exhibit significant inter-individual variability.[5][6]
Experimental Protocols
Determination of ACE Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A common method to determine the IC50 of ACE inhibitors involves a fluorometric assay.
Principle: The assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), which is non-fluorescent. In the presence of ACE, the substrate is cleaved, releasing a fluorescent product. The rate of fluorescence increase is proportional to ACE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of ACE from a commercial source (e.g., rabbit lung) in a buffer solution (e.g., Tris-HCl with ZnCl2).
-
Prepare a solution of the fluorogenic substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the ACE solution to wells containing serial dilutions of the ACE inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence-time curves.
-
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Human Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, crossover study to evaluate the pharmacokinetics of an oral ACE inhibitor.
Study Design: A randomized, single-blind, two-period, two-sequence crossover study in healthy volunteers.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers who meet the inclusion and exclusion criteria.
-
Study Periods: The study consists of two treatment periods separated by a washout period of sufficient duration to ensure complete elimination of the drug from the previous period.
-
Drug Administration: In each period, subjects receive a single oral dose of either the test ACE inhibitor or a reference ACE inhibitor after an overnight fast.
-
Blood Sampling: Collect serial blood samples from each subject at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the ACE inhibitor and its active metabolite (if applicable) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters from the plasma concentration-time data for each subject:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the test and reference drugs.
Experimental Workflow Visualization
The development and evaluation of a new ACE inhibitor typically follow a structured workflow, from initial discovery to clinical validation.
Caption: A generalized experimental workflow for the development of a novel ACE inhibitor.
Conclusion
This comparative analysis provides a framework for understanding the pharmacological profiles of this compound and other major ACE inhibitors. While direct comparative human data for this compound is limited, preclinical studies suggest it is a potent inhibitor of the angiotensin-converting enzyme. The provided tables and experimental protocols offer a valuable resource for researchers in the field of cardiovascular drug discovery and development. Further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.
References
- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of enalapril and lisinopril in subjects with normal and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of enalapril in patients with congestive heart failure and patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceronapril's Antihypertensive Potential: A Comparative Analysis in Spontaneously Hypertensive Rats
A notable gap in current research is the absence of published studies specifically validating the antihypertensive effects of Ceronapril in the Spontaneously Hypertensive Rat (SHR) model. This guide, therefore, provides a comparative analysis based on the well-established effects of other Angiotensin-Converting Enzyme (ACE) inhibitors, Captopril and Enalapril, in this model. The data presented serves as a benchmark for the anticipated performance of this compound, a member of the same therapeutic class.
The SHR model is a widely accepted preclinical model for human essential hypertension.[1] By comparing the performance of established ACE inhibitors, researchers can infer the potential efficacy of new chemical entities like this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their antihypertensive effects by targeting the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This system is a crucial regulator of blood pressure.[3] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][4] This leads to vasodilation and a subsequent reduction in blood pressure.[2] Furthermore, the inhibition of angiotensin II production also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention.[3][5] The overall effect is a lowering of blood volume and systemic vascular resistance.[3]
Comparative Efficacy of ACE Inhibitors in SHR Rats
The following tables summarize the antihypertensive and cardioprotective effects of Captopril and Enalapril in SHR rats, providing a basis for what might be expected from this compound.
Table 1: Effect of ACE Inhibitors on Systolic Blood Pressure (SBP) in SHR Rats
| Drug | Dose | Treatment Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
| Captopril | 60 mg/kg/day | 3 weeks | 154-187 | 148.3 ± 2.5 | ~53 | [1] |
| Captopril | 30 mg/kg/day | 5 days | Not specified | Significant reduction | Not specified | [6] |
| Enalapril | 25 mg/kg/day | 8 weeks | Not specified | Significantly reduced | Greater than Losartan | [7] |
| Enalapril | 6.0 mg/kg/day | 4 weeks | Not specified | Significantly reduced | Similar to Amiloride | [8] |
Table 2: Effect of ACE Inhibitors on Cardiac Hypertrophy in SHR Rats
| Drug | Dose | Treatment Duration | Parameter | Result | Reference |
| Captopril | 60 mg/kg/day | 3 weeks | Heart Weight / Body Weight (HW/BW) | Significantly reduced | [1] |
| Captopril & Nifedipine | Not specified | 3 weeks (young rats) | Heart Weight (HW) | Reduced by 14.7% | [9] |
| Enalapril | 25 mg/kg/day | 8 weeks | Left Ventricular Mass | Similar reduction to Losartan | [7] |
| Enalapril | 6.0 mg/kg/day | 4 weeks | Left Ventricular Myocyte Size | Decreased | [8] |
| Enalapril | Not specified | 16 weeks (from 4 weeks of age) | Left Ventricle Weight / Body Weight (LV/BW) | Significantly lower than controls | [10] |
Experimental Protocols
A standardized experimental protocol is crucial for the valid assessment of antihypertensive agents in SHR rats.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension.[1] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[1]
-
Age: Treatment is often initiated in young rats (e.g., 4-7 weeks of age) to study the prevention of hypertension development.[1][7]
2. Drug Administration:
-
Route: Oral gavage is a common method for drug administration.[11] Drugs can also be administered in drinking water.
-
Frequency: Dosing is typically once daily.[1]
-
Acclimatization: An adaptation period is necessary to accustom the animals to the handling and administration procedures to minimize stress-induced blood pressure fluctuations.[1]
3. Blood Pressure Measurement:
-
Method: The tail-cuff method is a widely used non-invasive technique for repeated measurement of systolic blood pressure in conscious rats.[12][13]
-
Frequency: Blood pressure is typically monitored at baseline and at regular intervals throughout the study period.[12]
4. Assessment of Cardiac Hypertrophy:
-
At the end of the study, rats are euthanized, and their hearts are excised.
-
The left ventricle is dissected and weighed. The ratio of left ventricular weight to body weight is calculated as an index of cardiac hypertrophy.[9]
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of losartan and enalapril on small artery structure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. mdpi.com [mdpi.com]
- 13. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceronapril's Mechanism of Action: A Comparative Analysis with Leading ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ceronapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with other established alternatives in its class, namely Captopril and Enalapril. The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanisms of action and performance.
Executive Summary
This compound distinguishes itself through a prolonged duration of action in preclinical models compared to the first-generation ACE inhibitor, Captopril. While its in vitro potency is comparable to other agents in its class, its sustained in vivo effects on blood pressure reduction in hypertensive animal models suggest a potential for less frequent dosing intervals. This guide will delve into the quantitative comparisons of in vitro potency, in vivo antihypertensive efficacy, and the underlying experimental methodologies.
Comparative Analysis of In Vitro Potency
The in vitro potency of ACE inhibitors is a key indicator of their intrinsic ability to bind to and inhibit the angiotensin-converting enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| ACE Inhibitor | IC50 (nM) | Relative Potency (this compound = 1.0) |
| This compound (SQ 29,852) | 36[1] | 1.0[1] |
| Captopril | 6 - 35 | 3.5[1] |
| Enalaprilat (active form of Enalapril) | 1.94 - 4 | 12[1] |
Comparative Analysis of In Vivo Antihypertensive Efficacy
The ultimate therapeutic value of an ACE inhibitor lies in its ability to effectively lower blood pressure in vivo. The following table summarizes key findings from studies in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.
| ACE Inhibitor | Animal Model | Key Findings |
| This compound | Spontaneously Hypertensive Rats (SHR) | - Longer duration of blood pressure-lowering effect compared to an equimolar dose of Captopril.[2] - Significant blood pressure lowering that lasted 24 hours at doses of 23 and 68 µmol/kg.[2] |
| Captopril | Spontaneously Hypertensive Rats (SHR) | - Demonstrates a dose-dependent reduction in blood pressure. - Shorter duration of action compared to this compound.[2] |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | - Effective in lowering blood pressure.[3] - Clinical studies in humans have shown it to be more effective than Captopril in lowering blood pressure in some cases. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors like this compound exert their effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.
Experimental Workflow: In Vitro ACE Inhibition Assay
The following diagram outlines the typical workflow for determining the in vitro potency of an ACE inhibitor.
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on angiotensin-converting enzyme activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
This compound (and other test compounds) at various concentrations
-
Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
A solution of ACE is pre-incubated with varying concentrations of this compound (or other inhibitor) in borate buffer for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding the HHL substrate.
-
The reaction mixture is incubated for a defined period at 37°C.
-
The reaction is terminated by the addition of HCl.
-
The product of the reaction, hippuric acid (HA), is extracted with ethyl acetate.
-
The amount of HA is quantified using a spectrophotometer (measuring absorbance at 228 nm) or by HPLC.
-
The percentage of ACE inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed with that of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of this compound and compare its duration of action with other ACE inhibitors.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound (and other test compounds) formulated for oral administration
-
Vehicle control (e.g., saline or water)
-
Tail-cuff method or radiotelemetry system for blood pressure measurement
Procedure:
-
Animal Acclimatization: SHR are acclimatized to the laboratory conditions and the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are recorded for each animal before drug administration.
-
Drug Administration: A single oral dose of this compound, a comparator ACE inhibitor, or vehicle is administered to respective groups of SHR.
-
Blood Pressure Monitoring: Blood pressure and heart rate are measured at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) using either the non-invasive tail-cuff method or an implanted radiotelemetry device for continuous monitoring.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal at each time point. The data is then averaged for each treatment group and plotted over time to visualize the onset, magnitude, and duration of the antihypertensive effect. Statistical analysis is performed to compare the effects of different treatments.
Conclusion
This compound demonstrates potent in vitro ACE inhibitory activity and, more notably, a sustained in vivo antihypertensive effect in preclinical models. Its longer duration of action compared to Captopril suggests the potential for a more favorable dosing regimen in a clinical setting. The provided experimental protocols offer a framework for the continued investigation and comparative evaluation of this compound's mechanism of action against other ACE inhibitors, aiding researchers and drug development professionals in making informed decisions. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension.
References
- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late blood pressure reduction in SHR subjected to transient captopril treatment in youth: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of captopril on vascular reactivity of SHR in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Enalapril and Fosinopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors: Enalapril, a carboxyl-containing prodrug, and Fosinopril, a phosphonate-containing prodrug. Due to the limited availability of public data on Ceronapril, another phosphonate-containing ACE inhibitor that was never marketed, this guide will focus on Fosinopril as a representative of its class to facilitate a meaningful comparison with the widely prescribed Enalapril.
Executive Summary
Enalapril and Fosinopril are both orally administered prodrugs that are converted to their active metabolites, enalaprilat and fosinoprilat, respectively. While both effectively inhibit ACE, their distinct chemical structures lead to notable differences in their pharmacokinetic properties. Enalapril is primarily cleared by the kidneys, necessitating dose adjustments in patients with renal impairment. In contrast, Fosinopril exhibits a dual elimination pathway, with clearance through both renal and hepatic routes, which provides a more consistent pharmacokinetic profile in patients with reduced kidney function.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Enalapril and Fosinopril.
| Pharmacokinetic Parameter | Enalapril | Fosinopril |
| Prodrug | Enalapril Maleate | Fosinopril Sodium |
| Active Metabolite | Enalaprilat | Fosinoprilat |
| Bioavailability | ~60% (Enalapril) | ~36% (Fosinopril) |
| Time to Peak Plasma Concentration (Tmax) of Prodrug | ~1 hour[1] | Not specified in abstracts |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | 3-4 hours[1] | ~3 hours[2][3] |
| Protein Binding of Active Metabolite | 50-60% | >99%[3] |
| Elimination Half-life of Active Metabolite | Biphasic: initial 2-6 hours, prolonged terminal phase ~36 hours[1] | ~12 hours[4] |
| Primary Route of Elimination | Renal (as enalaprilat and unchanged enalapril) | Dual: Renal and Hepatic (Biliary)[1][5] |
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies, the methodologies of which are outlined below.
Bioavailability and Pharmacokinetic Study in Healthy Volunteers
A typical study to determine the pharmacokinetic profile of an ACE inhibitor like Enalapril or Fosinopril involves the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of cardiovascular, renal, or hepatic disease, and the use of any concomitant medications.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of the ACE inhibitor.
-
Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for the concentrations of the prodrug and its active metabolite using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, using non-compartmental or compartmental analysis.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 or 48 hours) to determine the extent of renal excretion of the drug and its metabolites.
Signaling and Metabolic Pathways
The metabolic activation of Enalapril and Fosinopril is a critical step for their therapeutic activity. The diagrams below illustrate these pathways.
References
- 1. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fosinopril - Wikipedia [en.wikipedia.org]
- 5. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ceronapril's ACE Inhibition Constant (Ki): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceronapril's Angiotensin-Converting Enzyme (ACE) inhibition activity against other well-established ACE inhibitors. The information presented is intended to support independent verification and further research into the efficacy of these compounds.
Comparative Analysis of ACE Inhibitor Potency
For a comprehensive comparison, the Ki values for several widely used ACE inhibitors are presented below.
| ACE Inhibitor | Inhibition Constant (Ki) |
| This compound | IC50 = 36 nM[1] |
| Ramiprilat | 7 pM (0.007 nM)[2] |
| Enalaprilat | ~0.1 nM[3] |
| Lisinopril | 0.36 nM - 131.5 nM (domain dependent)[4] |
Note: The Ki for Lisinopril varies depending on the specific domain of the ACE enzyme being targeted.
Experimental Protocols for Determining ACE Inhibition Constant (Ki)
To facilitate the independent verification of ACE inhibitor potency, two common experimental protocols for determining the Ki value are detailed below: a spectrophotometric method and a fluorometric method.
Spectrophotometric Assay
This method is based on the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which results in the formation of hippuric acid. The quantity of hippuric acid produced can be determined by measuring the change in absorbance at a specific wavelength.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl)
-
Stopping reagent (e.g., 1 M HCl)
-
Reagents for colorimetric detection of hippuric acid
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microplate or test tube, pre-incubate the ACE enzyme with each concentration of the inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding the stopping reagent.
-
Quantify the amount of hippuric acid produced using a colorimetric method and measure the absorbance with a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Fluorometric Assay
Fluorometric assays offer higher sensitivity and are based on the cleavage of a fluorogenic peptide substrate by ACE. The resulting increase in fluorescence is directly proportional to the enzyme activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a black microplate, add the ACE enzyme to each well containing the different inhibitor concentrations.
-
Pre-incubate the enzyme and inhibitor at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Continuously monitor the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence-time curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 and subsequently the Ki value as described in the spectrophotometric method.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the ACE inhibition constant (Ki).
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Efficacy of Ceronapril: A Comparative Guide
For researchers and drug development professionals investigating angiotensin-converting enzyme (ACE) inhibitors, this guide provides a comprehensive comparison of in vivo results for Ceronapril against other prominent ACE inhibitors. The data presented is based on published studies, primarily focusing on the seminal comparative analysis performed in spontaneously hypertensive rats (SHR). Detailed experimental protocols are provided to facilitate the replication of these key findings.
Comparative In Vivo Efficacy of ACE Inhibitors
The following tables summarize the in vivo efficacy of this compound (SQ 29,852) and its alternatives. The data is extracted from a study by Cushman et al. (1989) which provides a direct comparison of these compounds in spontaneously hypertensive rats.[1][2][3][4]
Table 1: Relative Potencies and Oral Doses for In Vivo ACE Inhibition
| Compound | Active Moiety | Relative Potency (in vitro) | Normalized 'Equiactive' Oral Dose (mg/kg) in SHR |
| This compound (SQ 29,852) | Ceronaprilat | 1.0 | 100 |
| Captopril | Captopril | 3.5 | 30 |
| Enalapril | Enalaprilat | 12 | 20 |
| Fosinopril | Fosinoprilat | 13 | 25 |
| Zofenopril | Zofenoprilat | 20 | 10 |
| Lisinopril | Lisinopril | 24 | 10 |
| Ramipril | Ramiprilat | 51 | 5 |
SHR: Spontaneously Hypertensive Rats
Table 2: Ex Vivo Inhibition of Tissue ACE in SHR Following Oral Administration
| Compound (Oral Dose) | Aorta | Lung | Kidney | Brain | Heart |
| This compound (100 mg/kg) | +++ | +++ | +++ | +++ (delayed onset) | + |
| Captopril (30 mg/kg) | ++ | ++ | +++ | + (modest, short-lasting) | +++ |
| Enalapril (20 mg/kg) | +++ | +++ | +++ | - | + |
| Fosinopril (25 mg/kg) | +++ | +++ | ++ | +++ (long-lasting) | +++ |
| Zofenopril (10 mg/kg) | +++ | +++ | +++ | + (modest, short-lasting) | +++ |
| Lisinopril (10 mg/kg) | +++ | +++ | +++ | +++ (delayed onset) | + |
| Ramipril (5 mg/kg) | +++ | +++ | ++ | - | + |
Key: +++ (marked and prolonged inhibition), ++ (significant inhibition), + (modest or short-lasting inhibition), - (no significant inhibition)
Experimental Protocols
To facilitate the replication of the in vivo results for this compound and its comparators, the following are detailed methodologies for key experiments, based on protocols from the late 1980s and early 1990s.
In Vivo Animal Model and Drug Administration
-
Animal Model: Male spontaneously hypertensive rats (SHR), a commonly used model for human essential hypertension, are the recommended model.
-
Housing and Acclimatization: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
Drug Preparation and Administration:
-
This compound and other ACE inhibitors should be dissolved or suspended in a suitable vehicle, such as deionized water or a 0.5% methylcellulose solution.
-
Administer the compounds orally via gavage at the doses specified in Table 1.
-
A control group receiving only the vehicle should be included in each experiment.
-
Ex Vivo Measurement of ACE Activity
The following protocol is based on the radioinhibitor binding displacement assay, a common method during the period of the original this compound studies.
-
Tissue Harvesting and Preparation:
-
At specified time points after drug administration, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly excise the tissues of interest (e.g., aorta, lungs, kidneys, brain, heart) and place them in ice-cold saline.
-
Blot the tissues dry, weigh them, and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenates at a low speed to remove cellular debris. The resulting supernatant will be used for the ACE activity assay.
-
-
Radioinhibitor Binding Assay:
-
Radioligand: A radiolabeled ACE inhibitor, such as 125I-351A, is used.[5][6]
-
Assay Buffer: Prepare a buffer containing 150 mM NaCl, 25 mM HEPES, and 0.1% bovine serum albumin (BSA), adjusted to pH 7.4.
-
Incubation: In duplicate tubes, combine the tissue homogenate, a fixed concentration of the radioligand, and either buffer (for total binding) or a high concentration of an unlabeled ACE inhibitor (e.g., captopril) to determine non-specific binding.
-
Incubate the tubes at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, representing the bound ligand, is then measured using a gamma counter.
-
Calculation of ACE Inhibition: The percentage of ACE inhibition in the drug-treated animals is calculated by comparing the specific binding in their tissues to that in the vehicle-treated control animals.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS and the point of inhibition by ACE inhibitors like this compound.
Experimental Workflow for In Vivo ACE Inhibition Study
The diagram below outlines the key steps for conducting an in vivo study to assess the efficacy of this compound.
References
- 1. Biochemistry and Cell Biology of Angiotensin-Converting Enzyme and Converting Enzyme Inhibitors [ouci.dntb.gov.ua]
- 2. Clinical role of cardioprotective and vasculoprotective effects of АСЕ inhibitors in myocardial infarction: zofenopril | Кiyakbaev | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 3. Pleiotropic ACE inhibitor effects: any benefits for sulfhydryl agents? | Preobrazhensky | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 4. Capacities of the current angiotensin-converting enzyme inhibitor zofenopril in clinical practice: cardioprotective, anti-ischemic, and antiatherogenic effects - Bubnova - CardioSomatics [cardiosomatics.orscience.ru]
- 5. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme in the rat heart: studies of its inhibition in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ceronapril's Safety Profile Against Other ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the safety profile of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on how the investigational drug Ceronapril would be benchmarked against established alternatives. It is critical to note that This compound is an ACE inhibitor that was never brought to market , and as such, extensive, publicly available data from large-scale comparative safety trials is non-existent.
Therefore, this document will focus on the established safety profile of the ACE inhibitor class as a whole, providing a framework for how a new chemical entity like this compound would be evaluated. We will present a comparison of the safety data for several widely prescribed ACE inhibitors, based on published clinical trial data and meta-analyses. Furthermore, this guide outlines the standard experimental protocols and methodologies employed to ascertain the safety and tolerability of these agents.
General Safety Profile of ACE Inhibitors
ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[1] Their primary mechanism of action involves the inhibition of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[4]
However, ACE is also involved in the degradation of bradykinin, a potent vasodilator.[5] The accumulation of bradykinin is thought to be responsible for some of the characteristic side effects of this class of drugs, notably dry cough and angioedema.[6][7]
Common adverse effects associated with ACE inhibitors include:
-
Hypotension (especially after the first dose)[8]
-
Hyperkalemia (elevated blood potassium)[8]
-
Fatigue[9]
-
Headache[9]
More serious, but less common, adverse effects include:
-
Angioedema (swelling of the face, lips, tongue, and throat)[6]
-
Renal impairment (particularly in patients with pre-existing kidney disease)[6]
-
Neutropenia (a decrease in white blood cells)[6]
Comparative Safety of Marketed ACE Inhibitors
While specific data for this compound is unavailable, the following table summarizes the incidence of key adverse effects for several commonly prescribed ACE inhibitors, based on findings from various clinical studies and meta-analyses. It is important to note that the incidence of these side effects can vary depending on the patient population and the doses used.
| Adverse Effect | Captopril | Enalapril | Lisinopril | Ramipril |
| Dry Cough | Reported, less frequent with lower doses[6] | Common[6] | Common[6] | - |
| Angioedema | Possible[6] | Possible[6] | Possible[6] | - |
| Hypotension | Possible[6] | Possible[6] | Possible[6] | - |
| Hyperkalemia | Possible[6] | Possible[6] | Possible[6] | - |
| Rash | More frequent in early experience, less with lower doses[6] | Less frequent[6] | Less frequent[6] | - |
| Dysgeusia (Taste Disturbance) | More frequent in early experience, less with lower doses[6] | Less frequent[6] | Less frequent[6] | - |
| Neutropenia | Reported, less frequent with lower doses[6] | Not a significant problem[6] | Not a significant problem[6] | - |
| Proteinuria | Reported, less frequent with lower doses[6] | Not a significant problem[6] | Not a significant problem[6] | - |
Experimental Protocols for Safety Evaluation
The safety of a new ACE inhibitor like this compound would be rigorously assessed through a series of preclinical and clinical studies. The methodologies for key safety-assessing experiments in clinical trials are outlined below.
Phase I Clinical Trials:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.
-
Methodology:
-
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.
-
Intensive monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (serum chemistry, hematology, urinalysis).
-
Subjects are closely observed for any adverse events.
-
Phase II Clinical Trials:
-
Objective: To evaluate the efficacy of the drug in patients with the target condition (e.g., hypertension) and to continue to assess its safety in a larger group of individuals.
-
Methodology:
-
Randomized, double-blind, placebo-controlled or active-comparator-controlled studies.
-
Dose-ranging studies to determine the optimal dose.
-
Systematic collection of adverse event data through patient diaries, questionnaires, and regular clinical assessments.
-
Monitoring of laboratory parameters, with a particular focus on renal function (serum creatinine, eGFR) and serum potassium levels.
-
Phase III Clinical Trials:
-
Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population and to compare it to existing standard treatments.
-
Methodology:
-
Large-scale, multicenter, randomized, controlled trials.[10]
-
Long-term safety is assessed, with some trials extending for several years.[11]
-
The primary endpoints are typically major cardiovascular events (e.g., myocardial infarction, stroke, cardiovascular death), while safety endpoints include the incidence of specific adverse events, laboratory abnormalities, and discontinuation rates due to side effects.[11]
-
An independent Data and Safety Monitoring Board (DSMB) regularly reviews the safety data to ensure patient well-being.
-
Ambulatory Blood Pressure Monitoring (ABPM):
-
Objective: To assess the 24-hour efficacy and safety of the antihypertensive effect, including the risk of nocturnal hypotension.
-
Methodology:
-
Patients wear a portable device that automatically measures and records their blood pressure at regular intervals over a 24-hour period.
-
This provides a more accurate picture of blood pressure control than single office measurements and can help identify excessive blood pressure drops, particularly during sleep.[12]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the dual action of ACE inhibitors.
Caption: General workflow for assessing drug safety in clinical trials.
References
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profiles of the angiotensin-converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Ceronapril: A Comprehensive Guide for Laboratory Professionals
For the safe and compliant disposal of Ceronapril, a step-by-step approach is essential, prioritizing environmental safety and adherence to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
When managing the disposal of pharmaceutical compounds like this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the product. In the absence of a specific SDS for "this compound," general principles for the disposal of Active Pharmaceutical Ingredients (APIs) and chemical waste should be strictly followed. The primary methods for pharmaceutical waste disposal involve incineration at high temperatures by a licensed chemical destruction plant.[1] Discharging this compound into sewer systems or drains must be avoided to prevent environmental contamination.
Core Disposal Procedures
For laboratory and research settings, the following steps should be taken to ensure the safe disposal of this compound:
-
Segregation and Collection:
-
Isolate this compound waste from other laboratory waste streams.
-
Collect the waste in suitable, clearly labeled, and closed containers.[2][3]
-
Ensure that all personnel handling the waste are equipped with appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
-
-
Licensed Waste Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed chemical destruction facility.
-
The material may be disposed of by controlled incineration with flue gas scrubbing to minimize atmospheric pollution.
-
-
Spill Management:
-
In the event of a spill, contain the source if it is safe to do so.[2]
-
For solid this compound, collect the material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[2][3]
-
Clean the spill area thoroughly and place all contaminated materials into a sealed, labeled container for disposal.[2][3]
-
Ensure adequate ventilation and remove all sources of ignition.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed or their equivalent.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated.
-
Household Disposal Recommendations
For non-professional settings, such as households, where this compound might be present, the following FDA guidelines for disposing of "non-flush list" medicines should be followed if a drug take-back program is unavailable:[5]
-
Do Not Flush: Avoid flushing this compound down the toilet unless specifically instructed to do so in the medication guide.
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[5]
-
Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage.[5]
-
Trash Disposal: Throw the sealed container in your household trash.[5]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[5]
Quantitative Disposal Parameters
While specific quantitative data for this compound disposal is not available, general parameters for pharmaceutical waste incineration can be referenced.
| Parameter | Guideline | Source |
| Incineration Temperature | High temperature, typically 850-1200°C | General guidance for chemical waste |
| Flue Gas Treatment | Required scrubbing to remove hazardous byproducts |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of "this compound" were found in the search results. In a research context, studies to determine the optimal disposal method for a novel compound like this compound would involve:
-
Degradation Studies: Investigating the chemical stability of this compound under various conditions (e.g., hydrolysis, photolysis, oxidation) to identify potential degradation pathways.
-
Leaching Studies: Assessing the potential for this compound to leach from landfill materials into the surrounding environment.
-
Toxicity Assessments: Evaluating the ecotoxicity of this compound and its degradation products on relevant aquatic and terrestrial organisms.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
It is imperative to always comply with local, state, and federal regulations regarding pharmaceutical waste disposal.[2][3][6] In case of uncertainty, consulting with an environmental health and safety professional or a qualified hazardous waste expert is recommended.[1]
References
Essential Safety and Handling Guide for ACE Inhibitors: A Ceronapril Case Study
Disclaimer: Ceronapril is a fictional compound. This guide is based on the known properties and handling requirements of Enalapril, a common Angiotensin-Converting Enzyme (ACE) inhibitor, to provide procedural guidance for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for any compound you handle.
This document provides critical safety and logistical information for handling potent pharmaceutical compounds. Adherence to these protocols is essential for ensuring personnel safety and maintaining a contamination-free research environment.
Personal Protective Equipment (PPE) Requirements
Personnel must use appropriate PPE when handling ACE inhibitors like Enalapril to prevent exposure.[1] The selection of PPE is based on a risk assessment of the procedures being performed.[2]
Table 1: PPE for Handling Enalapril Formulations
| Activity | Required PPE | Rationale |
| Handling Powders (Weighing, Compounding) | Double Nitrile Gloves, Disposable Gown, Goggles/Face Shield, N95 Respirator | Prevents inhalation of fine particles and skin/eye contact.[1][3] Enalapril dust may form combustible concentrations in the air.[4] |
| Handling Solutions | Nitrile Gloves, Lab Coat, Safety Glasses | Reduces risk from splashes and incidental contact. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Goggles/Face Shield, Respirator (as needed) | Protects against concentrated exposure during cleanup. |
| Disposal of Contaminated Waste | Nitrile Gloves | Prevents contact with contaminated materials. |
Note: Always wash hands thoroughly after removing gloves.[1] Gowns should be low-permeability and disposable.[1][2] Gloves should be powder-free and changed regularly or immediately if torn or contaminated.[1]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for handling Enalapril powder and preparing solutions in a laboratory setting.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace by laying down absorbent bench paper.
-
Weighing:
-
Perform all weighing operations of the powder within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and accumulation.[4][5]
-
Use anti-static weigh boats or paper.
-
Carefully transfer the desired amount of Enalapril powder using a dedicated spatula.
-
Close the primary container tightly immediately after use.[4]
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder.
-
Mix gently to dissolve. If necessary, use a sonicator or vortex mixer, ensuring the container is securely capped.
-
-
Storage:
-
Store the resulting solution in a clearly labeled, sealed container.
-
Store in a locked-up, designated area as per institutional guidelines.[4]
-
-
Decontamination:
-
Wipe down the balance, spatula, and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables as hazardous pharmaceutical waste.
-
Hazard and Disposal Plan
Enalapril is classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure.[4] It is crucial to handle it with care and dispose of it correctly to prevent environmental release.[6]
Table 2: Hazard and Disposal Information
| Hazard Category | Description | Disposal Protocol |
| Health Hazards | May damage the unborn child.[4] Causes damage to kidneys and the cardiovascular system through prolonged or repeated exposure.[4] | Place all contaminated waste (gloves, gowns, weigh boats, etc.) in a sealed, clearly labeled hazardous waste container.[6] |
| Physical Hazards | Fine particles may form combustible dust concentrations in air.[4] | Keep away from heat, sparks, and open flames.[4] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[5] | Dispose of contents and containers to an approved waste disposal plant.[4] Do not dispose of down the drain unless specifically instructed.[7] |
Spill Response:
-
Evacuate: Non-essential personnel should leave the affected area.[5]
-
Communicate: Report the spill to the laboratory supervisor immediately.
-
Contain: Use a spill kit to absorb the material. For powders, gently cover with a damp paper towel to avoid aerosolization.
-
Clean: Clean the area with an appropriate deactivating agent.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Workflow and Decision Diagrams
The following diagrams illustrate the key workflows for safely handling potent compounds like Enalapril.
Caption: General workflow for handling potent pharmaceutical compounds.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. organon.com [organon.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
